Technical Documentation Center

2,2-dimethyl-3,4-dihydro-2H-1-benzopyran-8-amine Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 2,2-dimethyl-3,4-dihydro-2H-1-benzopyran-8-amine
  • CAS: 1486871-88-8

Core Science & Biosynthesis

Foundational

The Emerging Therapeutic Potential of 2,2-dimethyl-3,4-dihydro-2H-1-benzopyran-8-amine Derivatives: A Technical Guide for Drug Discovery Professionals

Abstract The 2,2-dimethyl-3,4-dihydro-2H-1-benzopyran, or chroman, scaffold is a privileged heterocyclic motif prevalent in a wide array of biologically active natural products and synthetic compounds. This technical gui...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The 2,2-dimethyl-3,4-dihydro-2H-1-benzopyran, or chroman, scaffold is a privileged heterocyclic motif prevalent in a wide array of biologically active natural products and synthetic compounds. This technical guide focuses on a specific, promising subclass: 8-amino-2,2-dimethyl-3,4-dihydro-2H-1-benzopyran derivatives. We will delve into the core chemistry, exploring synthetic routes to this key scaffold and its analogs. The guide will then navigate the diverse therapeutic landscape of these compounds, with a primary focus on their significant potential in neuroprotection and oncology. We will dissect the underlying mechanisms of action, including the modulation of critical signaling pathways like Hypoxia-Inducible Factor-1α (HIF-1α), and provide a detailed analysis of structure-activity relationships (SAR) to guide future drug design. Finally, this document furnishes detailed, field-proven experimental protocols for the synthesis, purification, and biological evaluation of these derivatives, equipping researchers with the practical knowledge to accelerate their own discovery programs.

Introduction: The Chroman Scaffold as a Versatile Pharmacophore

The chroman framework, a fusion of a benzene ring and a dihydropyran ring, is a cornerstone in medicinal chemistry. Its presence in natural products like vitamin E underscores its inherent biocompatibility and diverse biological functions. The 2,2-dimethyl substitution on the pyran ring is a common feature that often enhances metabolic stability and modulates lipophilicity. The introduction of an amino group at the 8-position of the benzopyran ring system opens up a vast chemical space for derivatization, allowing for the fine-tuning of physicochemical properties and biological activity. This guide will specifically explore the therapeutic promise held by derivatives of the core structure: 2,2-dimethyl-3,4-dihydro-2H-1-benzopyran-8-amine.

Core Chemistry: Synthesis of the 8-Amino-2,2-dimethylchroman Scaffold

A robust and versatile synthetic strategy is paramount for the exploration of any chemical scaffold. The synthesis of 2,2-dimethyl-3,4-dihydro-2H-1-benzopyran-8-amine can be approached through several routes, with a common strategy involving the construction of the chroman ring followed by the introduction of the 8-amino group, often via a nitro intermediate.

General Synthetic Approach: Nitration and Reduction

A prevalent and adaptable method for the synthesis of the 8-amino-2,2-dimethylchroman scaffold involves a multi-step sequence commencing with a suitable phenol. The key steps typically include:

  • Building the Chroman Ring: This can be achieved through various methods, including the reaction of a phenol with 3,3-dimethylallyl bromide or a related isoprenoid building block under acidic or thermal conditions.

  • Nitration: The formed 2,2-dimethylchroman is then subjected to nitration to introduce a nitro group onto the aromatic ring. The directing effects of the existing substituents will influence the position of nitration, and specific reaction conditions can be optimized to favor the formation of the 8-nitro derivative.

  • Reduction of the Nitro Group: The 8-nitro-2,2-dimethylchroman is subsequently reduced to the corresponding 8-amino derivative. A variety of reducing agents can be employed for this transformation, with catalytic hydrogenation (e.g., H2/Pd-C) being a clean and efficient method.[1] Other reagents like tin(II) chloride (SnCl2) or iron (Fe) in acidic media can also be utilized.[2]

Synthesis_Pathway Phenol Substituted Phenol Chroman 2,2-Dimethylchroman Phenol->Chroman Isoprenoid source, Acid or Heat Nitro_Chroman 8-Nitro-2,2-dimethylchroman Chroman->Nitro_Chroman Nitrating Agent (e.g., HNO3/H2SO4) Amino_Chroman 2,2-Dimethyl-3,4-dihydro-2H-1-benzopyran-8-amine Nitro_Chroman->Amino_Chroman Reducing Agent (e.g., H2, Pd/C)

Caption: General synthetic pathway to the 8-amino-2,2-dimethylchroman scaffold.

Detailed Experimental Protocol: Synthesis of 2,2-Dimethyl-3,4-dihydro-2H-1-benzopyran-8-amine

This protocol provides a representative, step-by-step methodology for the synthesis of the title compound.

Step 1: Synthesis of 2,2-Dimethyl-3,4-dihydro-2H-1-benzopyran

  • To a solution of phenol (1 equivalent) in a suitable solvent such as toluene, add 3,3-dimethylallyl bromide (1.1 equivalents).

  • Add a catalytic amount of a Lewis acid (e.g., BF3·OEt2) or a protic acid (e.g., p-toluenesulfonic acid).

  • Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture and quench with a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford 2,2-dimethyl-3,4-dihydro-2H-1-benzopyran.

Step 2: Synthesis of 8-Nitro-2,2-dimethyl-3,4-dihydro-2H-1-benzopyran

  • Cool a mixture of concentrated nitric acid and concentrated sulfuric acid to 0 °C.

  • Slowly add 2,2-dimethyl-3,4-dihydro-2H-1-benzopyran (1 equivalent) to the cooled nitrating mixture with vigorous stirring, maintaining the temperature below 5 °C.

  • After the addition is complete, allow the reaction to stir at 0 °C for a specified time, monitoring the reaction by TLC.

  • Carefully pour the reaction mixture onto crushed ice and extract the product with an organic solvent.

  • Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • The resulting regioisomers can be separated by column chromatography to isolate the desired 8-nitro derivative.

Step 3: Synthesis of 2,2-Dimethyl-3,4-dihydro-2H-1-benzopyran-8-amine

  • Dissolve 8-nitro-2,2-dimethyl-3,4-dihydro-2H-1-benzopyran (1 equivalent) in a suitable solvent such as ethanol or ethyl acetate.

  • Add a catalytic amount of 10% palladium on carbon (Pd/C).

  • Subject the mixture to a hydrogen atmosphere (using a balloon or a Parr hydrogenator) and stir vigorously at room temperature.

  • Monitor the reaction progress by TLC until the starting material is consumed.

  • Filter the reaction mixture through a pad of Celite to remove the catalyst and wash the pad with the reaction solvent.

  • Concentrate the filtrate under reduced pressure to yield 2,2-dimethyl-3,4-dihydro-2H-1-benzopyran-8-amine, which can be further purified by crystallization or chromatography if necessary.

Therapeutic Potential and Mechanistic Insights

Derivatives of 2,2-dimethyl-3,4-dihydro-2H-1-benzopyran-8-amine have demonstrated a remarkable breadth of pharmacological activities, with neuroprotection and anticancer effects being particularly prominent.

Neuroprotective Applications

A growing body of evidence highlights the potential of these compounds in the treatment of neurodegenerative diseases and ischemic stroke.[3]

Mechanism of Action in Neuroprotection:

The neuroprotective effects of these derivatives are often attributed to their antioxidant and anti-inflammatory properties. They have been shown to scavenge reactive oxygen species (ROS), which are key mediators of neuronal damage in various neurological conditions.[3] Furthermore, some derivatives have been found to modulate inflammatory pathways in the brain, reducing the production of pro-inflammatory cytokines.

Neuroprotection_Mechanism Derivative 8-Amino-2,2-dimethylchroman Derivative ROS Reactive Oxygen Species (ROS) Derivative->ROS Scavenges Inflammation Neuroinflammation Derivative->Inflammation Inhibits Neuronal_Damage Neuronal Damage and Apoptosis ROS->Neuronal_Damage Induces Inflammation->Neuronal_Damage Induces Neuroprotection Neuroprotection Neuronal_Damage->Neuroprotection Reduced by HIF1a_Inhibition Hypoxia Hypoxia HIF1a_Stabilization HIF-1α Stabilization Hypoxia->HIF1a_Stabilization HIF1_Dimerization HIF-1α/HIF-1β Dimerization HIF1a_Stabilization->HIF1_Dimerization Gene_Transcription Target Gene Transcription HIF1_Dimerization->Gene_Transcription Tumor_Progression Angiogenesis, Metastasis, Metabolic Reprogramming Gene_Transcription->Tumor_Progression Derivative 8-Amino-2,2-dimethylchroman Derivative Derivative->HIF1a_Stabilization Inhibits

Caption: Inhibition of the HIF-1α pathway by 8-amino-2,2-dimethylchroman derivatives.

Structure-Activity Relationship (SAR) in Anticancer Activity:

The development of potent HIF-1α inhibitors from this scaffold has been guided by SAR studies.

Modification SiteObservationImplication for Design
8-Amino Group Derivatization with specific aromatic or heteroaromatic moieties is crucial for potent HIF-1α inhibition.Systematic exploration of substituted aryl and heteroaryl amides and ureas is a promising strategy.
Aromatic Ring Introduction of electron-withdrawing or -donating groups can modulate inhibitory activity and selectivity.Fine-tuning the electronic properties of the benzopyran ring can optimize target engagement.
4-Position of Chroman Ring Modifications at this position have been shown to influence activity in related chroman scaffolds.Exploration of substitutions at the 4-position could lead to novel and potent analogs.
Other Therapeutic Avenues

Beyond neuroprotection and cancer, derivatives of the 2,2-dimethyl-3,4-dihydro-2H-1-benzopyran scaffold have shown promise in other therapeutic areas, including:

  • Antiplasmodial Activity: Certain aminoalkyl-substituted chromane derivatives have demonstrated potent activity against Plasmodium falciparum, the parasite responsible for malaria. [4]* Anti-tubercular Activity: Novel derivatives are being investigated for their inhibitory activity against Mycobacterium tuberculosis. [5] This versatility underscores the value of the 8-amino-2,2-dimethylchroman scaffold as a platform for the discovery of new medicines for a range of diseases.

Experimental Protocols for Biological Evaluation

To facilitate the investigation of these promising compounds, this section provides detailed protocols for key in vitro and in vivo assays.

In Vitro Neuroprotection Assay: Oxygen-Glucose Deprivation (OGD) Model

The OGD model is a widely used in vitro assay to simulate ischemic conditions and evaluate the neuroprotective effects of test compounds. [3] Protocol:

  • Cell Culture: Culture primary neurons or a suitable neuronal cell line (e.g., SH-SY5Y) in appropriate culture medium.

  • Compound Treatment: Pre-incubate the cells with various concentrations of the test compounds for a specified period (e.g., 2 hours).

  • OGD Induction: Replace the culture medium with a glucose-free medium and place the cells in a hypoxic chamber (e.g., 95% N2, 5% CO2) for a duration that induces significant cell death in the control group (e.g., 4-6 hours).

  • Reperfusion: After the OGD period, replace the glucose-free medium with the original culture medium and return the cells to a normoxic incubator for 24 hours.

  • Cell Viability Assessment: Determine cell viability using a standard method such as the MTT assay or by quantifying lactate dehydrogenase (LDH) release into the culture medium.

  • Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the normoxic control and determine the EC50 value of the test compounds.

In Vitro Anticancer Assay: HIF-1α Reporter Gene Assay

This assay is used to quantify the inhibitory effect of compounds on HIF-1 transcriptional activity.

Protocol:

  • Cell Line: Use a cancer cell line (e.g., HCT116) that has been stably transfected with a reporter plasmid containing a hypoxia-response element (HRE) upstream of a reporter gene (e.g., luciferase).

  • Compound Treatment: Seed the cells in a multi-well plate and treat with a range of concentrations of the test compounds.

  • Hypoxic Induction: Place the plate in a hypoxic chamber for a period sufficient to induce a strong reporter signal in the vehicle-treated control (e.g., 16-24 hours).

  • Luciferase Assay: Lyse the cells and measure the luciferase activity using a luminometer according to the manufacturer's instructions.

  • Data Analysis: Normalize the luciferase activity to a co-transfected control plasmid (e.g., Renilla luciferase) or to total protein concentration. Calculate the percentage of inhibition of HIF-1 activity and determine the IC50 value for each compound.

In Vivo Model of Ischemic Stroke: Middle Cerebral Artery Occlusion (MCAO)

The MCAO model is a widely accepted preclinical model for evaluating the efficacy of neuroprotective agents in vivo.

Protocol:

  • Animal Model: Use adult male Sprague-Dawley rats or C57BL/6 mice.

  • Surgical Procedure: Induce focal cerebral ischemia by occluding the middle cerebral artery using the intraluminal filament technique.

  • Compound Administration: Administer the test compound at various doses and time points (e.g., before, during, or after ischemia) via a suitable route (e.g., intravenous or intraperitoneal).

  • Neurological Deficit Scoring: Evaluate the neurological deficits at different time points after MCAO using a standardized scoring system.

  • Infarct Volume Measurement: At the end of the experiment (e.g., 24 or 48 hours post-MCAO), sacrifice the animals, and stain the brain slices with 2,3,5-triphenyltetrazolium chloride (TTC) to visualize and quantify the infarct volume.

  • Data Analysis: Compare the infarct volume and neurological deficit scores between the treatment and vehicle control groups to determine the neuroprotective efficacy of the compound.

Conclusion and Future Directions

The 2,2-dimethyl-3,4-dihydro-2H-1-benzopyran-8-amine scaffold represents a highly promising platform for the development of novel therapeutics. The derivatives of this core structure have demonstrated significant potential in treating a range of challenging diseases, most notably neurodegenerative disorders and cancer. The mechanistic insights, particularly the inhibition of the HIF-1α pathway, provide a strong rationale for their continued investigation.

Future research in this area should focus on:

  • Expansion of the Chemical Space: Synthesis and evaluation of a broader range of derivatives with diverse substitutions on the 8-amino group and the chroman ring to further refine the structure-activity relationships.

  • Elucidation of Novel Mechanisms: Investigating other potential biological targets and signaling pathways modulated by these compounds to uncover new therapeutic applications.

  • In-depth Pharmacokinetic and Toxicological Profiling: Comprehensive ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) studies of lead compounds to assess their drug-like properties and safety profiles.

  • Preclinical and Clinical Development: Advancing the most promising candidates through rigorous preclinical and eventually clinical trials to translate their therapeutic potential into tangible benefits for patients.

This technical guide provides a solid foundation for researchers and drug development professionals to embark on or advance their exploration of this exciting class of compounds. The versatility of the 8-amino-2,2-dimethylchroman scaffold, coupled with its demonstrated biological activities, positions it as a valuable asset in the ongoing quest for new and effective medicines.

References

  • Eck, C. R., Mills, R. W., & Money, T. (1973). Synthetic route to 8-substituted camphor derivatives.
  • Du, F., Zhou, Q., Fu, X., Shi, Y., Chen, Y., Fang, W., ... & Chen, G. (2019). Synthesis and biological evaluation of 2,2-dimethylbenzopyran derivatives as potent neuroprotection agents. RSC advances, 9(5), 2525-2536.
  • Krieg, L. M., He-Uckmann, B., Held, J., & Frotscher, M. (2021). Quantitative Structure–Activity Relationships of Natural-Product-Inspired, Aminoalkyl-Substituted 1-Benzopyrans as Novel Antiplasmodial Agents. Molecules, 26(17), 5304.
  • Recent advancements in chromone as a privileged scaffold towards the development of small molecules for neurodegener
  • The structure–activity relationship and computational studies of 1,3-thiazole derivatives as cholinesterase inhibitors with anti-inflammatory activity. (2022). Comptes Rendus. Chimie, 25, 267-279.
  • Structure and biological properties of 2H-1-benzopyran-2-one (coumarin)
  • Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. (2022). Molecules, 27(9), 2804.
  • The chemistry of 3-nitrochromenes. (n.d.).
  • A facile synthesis of new 2-amino-4H-pyran-3-carbonitriles by a one-pot reaction of α, α'-bis(arylidene) cycloalkanones an. (n.d.).
  • Investigation of molecular design, synthesis, and biological assessment of new benzopyran derivatives. (2026).
  • Investigation of Pharmaceutical Importance of 2H-Pyran-2-One Analogues via Computational Approaches. (2021). Molecules, 26(17), 5334.
  • Nitro Reduction - Common Conditions. (n.d.).
  • A Walk through Recent Nitro Chemistry Advances. (2020). Molecules, 25(16), 3637.
  • The pharmacokinetics profiles, pharmacological properties, and toxicological risks of dehydroevodiamine: A review. (2022). Frontiers in Pharmacology, 13.
  • Reduction of nitro compounds. (n.d.). In Wikipedia.
  • Synthesis method of 2, 2-dimethyltetrahydro-2H-pyran-4-carboxylic acid. (n.d.).
  • Three-Component Synthesis and Crystal Structure of 2-Amino-3-cyano-4H-pyran and -thiopyran Deriv
  • PART-1, PPT-21 Part-1: Amino Acids-I, Synthesis. (n.d.).
  • Auranofin and its analogs as prospective agents for the tre
  • New analogs of the clinical complement inhibitor compstatin with subnanomolar affinity and enhanced pharmacokinetic properties. (n.d.).
  • Prepar
  • Monoketone analogs of curcumin, a new class of Fanconi anemia p
  • Antitumor Agents 278. 4-Amino-2H-benzo[h]chromen-2-one (ABO) Analogs as Potent In Vitro Anticancer Agents. (n.d.).
  • 3,4-Dihydro-2H-1-benzopyran-2-carboxylic acids and related compounds as leukotriene antagonists. (n.d.).

Sources

Exploratory

The Bioactive Potential of 8-Amino-2,2-Dimethylchromane: A Technical Guide for Drug Discovery

Introduction: The Chromane Scaffold as a Privileged Structure in Medicinal Chemistry The chromane ring system, a bicyclic ether consisting of a benzene ring fused to a dihydropyran ring, is a prominent structural motif i...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Chromane Scaffold as a Privileged Structure in Medicinal Chemistry

The chromane ring system, a bicyclic ether consisting of a benzene ring fused to a dihydropyran ring, is a prominent structural motif in a vast array of natural products and synthetic molecules with significant biological activities.[1][2] This "privileged scaffold" is found in compounds exhibiting a wide spectrum of pharmacological properties, including anticancer, anti-inflammatory, antioxidant, and neuroprotective effects.[1][2][3][4] The 2,2-dimethylchromane core, in particular, is a key feature in many bioactive molecules, offering a stable and lipophilic backbone for further chemical modification. This guide focuses on the 8-amino-2,2-dimethylchromane scaffold, exploring its potential bioactivities based on the extensive research conducted on closely related chromane derivatives. While direct and extensive research on the 8-amino variant is still emerging, this document will synthesize the current understanding of structure-activity relationships within the chromane class to provide a forward-looking perspective for researchers, scientists, and drug development professionals.

Anticipated Bioactivity Profile of 8-Amino-2,2-Dimethylchromane

Based on the established bioactivities of analogous chromane structures, 8-amino-2,2-dimethylchromane is predicted to possess a range of therapeutic properties. The introduction of an amino group at the 8-position of the 2,2-dimethylchromane core is expected to significantly influence its electronic properties and hydrogen bonding capabilities, thereby modulating its interaction with biological targets.

Anticancer Potential: Targeting Cell Proliferation and Survival

The chromane scaffold is a well-established pharmacophore in the design of anticancer agents.[1][5][6][7][8] Derivatives of 2,2-dimethylchromane have demonstrated potent cytotoxic activity against various cancer cell lines.[7][9] The proposed mechanisms of action are diverse and include the induction of apoptosis, cell cycle arrest, and the inhibition of key signaling pathways involved in tumor progression.

While specific data on 8-amino-2,2-dimethylchromane is limited, studies on other amino-substituted chromenes and related structures suggest that the amino group can play a crucial role in their anticancer activity.[6][7] For instance, 4-amino-substituted benzo[h]chromen-2-one analogs have shown potent tumor cell growth inhibitory activity, with the nature of the amino substituent being critical for potency.[7] It is hypothesized that the 8-amino group could enhance the molecule's ability to interact with specific targets within cancer cells, potentially through hydrogen bonding or by altering the molecule's overall electronic distribution.

Table 1: Representative Anticancer Activity of Chromane Derivatives

Compound ClassCancer Cell LineIC50 (µM)Reference
4-Amino-2H-benzo[h]chromen-2-one analogsVarious human tumor cell lines0.01 - 2.1[7]
Amino chalcone derivativesMGC-803, HCT-116, MCF-71.52 - 2.54[6]
Methoxy amino chalcone derivativesT47D (breast cancer)5.28[8]

Experimental Protocol: In Vitro Anticancer Activity (MTT Assay)

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a widely used colorimetric method to assess the cytotoxic effects of a compound on cancer cells.

Methodology:

  • Cell Seeding: Plate cancer cells (e.g., MCF-7, HCT-116) in a 96-well plate at a predetermined density and allow them to adhere overnight in a humidified incubator (37°C, 5% CO2).

  • Compound Treatment: Treat the cells with various concentrations of the 8-amino-2,2-dimethylchromane derivative (or other test compounds) for a specified duration (e.g., 24, 48, or 72 hours). Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

  • MTT Addition: Following treatment, add MTT solution to each well and incubate for 2-4 hours. The viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: Aspirate the medium and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the resulting purple solution at a specific wavelength (typically 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is determined by plotting the percentage of viability against the compound concentration.[8]

Diagram 1: General Workflow for In Vitro Anticancer Screening

cluster_workflow In Vitro Anticancer Screening Workflow start Cancer Cell Culture seeding Cell Seeding (96-well plate) start->seeding Step 1 treatment Compound Treatment (Varying Concentrations) seeding->treatment Step 2 incubation Incubation (24-72 hours) treatment->incubation Step 3 mt_assay MTT Assay incubation->mt_assay Step 4 absorbance Absorbance Reading mt_assay->absorbance Step 5 data_analysis Data Analysis (IC50 Determination) absorbance->data_analysis Step 6 end Results data_analysis->end Step 7

Caption: A stepwise workflow for assessing the in vitro anticancer activity of a test compound using the MTT assay.

Neuroprotective Effects: Combating Oxidative Stress and Excitotoxicity

Neurodegenerative diseases are often characterized by oxidative stress and excitotoxicity.[10][11] Chromane derivatives, particularly those with antioxidant properties, have emerged as promising neuroprotective agents.[9][10][11][12] The 2,2-dimethylchromane scaffold is a key component of Vitamin E (tocopherols and tocotrienols), which are well-known for their antioxidant and neuroprotective capabilities.[13]

A newly synthesized chromene derivative, N-((3,4-dihydro-2H-benzo[h]chromen-2-yl)methyl)-4-methoxyaniline (BL-M), has demonstrated neuroprotective effects against glutamate- and NMDA-induced excitotoxicity in primary cultured rat cortical cells.[10] This protection is attributed to its antioxidant activity and the activation of the ERK-CREB signaling pathway.[10] The presence of an amino group in 8-amino-2,2-dimethylchromane could potentially enhance its antioxidant capacity and modulate neuronal signaling pathways, making it a candidate for further investigation in the context of neurodegenerative disorders.

Experimental Protocol: In Vitro Neuroprotection Assay against Oxidative Stress

This assay evaluates the ability of a compound to protect neuronal cells from oxidative stress-induced cell death.

Methodology:

  • Cell Culture: Culture neuronal cells (e.g., SH-SY5Y or primary cortical neurons) in appropriate medium.

  • Pre-treatment: Pre-treat the cells with various concentrations of 8-amino-2,2-dimethylchromane for a specific period (e.g., 1-2 hours).

  • Induction of Oxidative Stress: Expose the cells to an oxidative stress-inducing agent, such as hydrogen peroxide (H2O2) or 6-hydroxydopamine (6-OHDA), for a defined duration.

  • Cell Viability Assessment: Measure cell viability using methods like the MTT assay or by quantifying the release of lactate dehydrogenase (LDH) into the culture medium.

  • Data Analysis: Compare the viability of cells treated with the test compound and the oxidative stressor to those treated with the stressor alone. An increase in cell viability indicates a neuroprotective effect.[14]

Diagram 2: Proposed Neuroprotective Mechanism of Chromane Derivatives

cluster_pathway Neuroprotective Signaling Pathway stress Oxidative Stress / Excitotoxicity chromane 8-Amino-2,2-dimethylchromane ros Reduced ROS chromane->ros Antioxidant Effect erk ERK Activation chromane->erk Activates survival Neuronal Survival ros->survival Contributes to creb CREB Phosphorylation erk->creb Phosphorylates creb->survival Promotes

Caption: A simplified diagram illustrating the potential neuroprotective mechanisms of 8-amino-2,2-dimethylchromane, including antioxidant effects and activation of the ERK-CREB pathway.

Anti-inflammatory Activity: Modulation of Inflammatory Pathways

Chronic inflammation is a hallmark of numerous diseases.[13][15][16] Chromane and chromanone derivatives have been reported to possess significant anti-inflammatory properties.[1][3][5][13][17] The mechanisms underlying these effects often involve the inhibition of pro-inflammatory enzymes like cyclooxygenase (COX) and the suppression of inflammatory signaling pathways such as NF-κB.[13][15][17]

The anti-inflammatory potential of 8-amino-2,2-dimethylchromane can be inferred from studies on related amino-containing heterocyclic compounds. For instance, amine cyanoboranes and amine carboxyboranes have been shown to inhibit inflammation by blocking the release of lysosomal enzymes and prostaglandin synthesis.[18] The 8-amino group could potentially interact with key residues in the active sites of inflammatory enzymes or modulate the activity of transcription factors involved in the inflammatory response.

Experimental Protocol: In Vitro Anti-inflammatory Assay (Nitric Oxide Inhibition)

This assay measures the ability of a compound to inhibit the production of nitric oxide (NO), a key inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophages.

Methodology:

  • Cell Culture: Culture macrophage cells (e.g., RAW 264.7) in a suitable medium.

  • Compound Treatment: Treat the cells with various concentrations of 8-amino-2,2-dimethylchromane for a short pre-incubation period.

  • LPS Stimulation: Stimulate the cells with LPS to induce an inflammatory response and NO production.

  • Nitrite Measurement: After an appropriate incubation time, collect the cell culture supernatant. The concentration of nitrite (a stable product of NO) is measured using the Griess reagent.

  • Data Analysis: Compare the nitrite concentrations in the supernatants of compound-treated cells with those of LPS-stimulated control cells. A reduction in nitrite levels indicates an inhibitory effect on NO production.

Synthesis of the 8-Amino-2,2-Dimethylchromane Scaffold

A plausible synthetic route could involve the annulation of a suitably substituted phenol with an alkene. For instance, a triflimide-catalyzed annulation of an o-hydroxy benzylic alcohol with an alkene can yield the chromane core.[19] The amino group could be introduced either on the starting phenol or through subsequent functional group manipulation of the formed chromane.

Another approach could be the use of amino acids to promote the synthesis of 2H-chromenes from phenols and enals, which could then be reduced to the corresponding chromane.[20][21][22][23][24]

Diagram 3: General Synthetic Strategy for Chromane Derivatives

cluster_synthesis General Chromane Synthesis phenol Substituted Phenol annulation Annulation Reaction phenol->annulation alkene Alkene alkene->annulation catalyst Catalyst (e.g., Triflimide) catalyst->annulation chromane Chromane Derivative annulation->chromane

Caption: A generalized schematic for the synthesis of chromane derivatives via a catalyzed annulation reaction.

Future Directions and Conclusion

The 8-amino-2,2-dimethylchromane scaffold holds considerable promise as a template for the development of novel therapeutic agents. Based on the extensive body of research on related chromane derivatives, it is anticipated that this compound will exhibit a range of valuable bioactivities, including anticancer, neuroprotective, and anti-inflammatory properties.

However, it is crucial to emphasize that the specific biological profile of 8-amino-2,2-dimethylchromane remains to be fully elucidated. Future research should focus on:

  • Dedicated Synthesis: Development and optimization of a robust synthetic route to produce 8-amino-2,2-dimethylchromane in sufficient quantities for comprehensive biological evaluation.

  • In-Depth Biological Screening: Systematic in vitro and in vivo testing to confirm and quantify its anticancer, neuroprotective, and anti-inflammatory activities.

  • Mechanistic Studies: Elucidation of the specific molecular targets and signaling pathways modulated by 8-amino-2,2-dimethylchromane to understand its mechanism of action.

  • Structure-Activity Relationship (SAR) Studies: Synthesis and evaluation of a library of 8-amino-2,2-dimethylchromane analogs to establish clear SARs and guide the design of more potent and selective compounds.

References

  • In vitro antioxidant activity study of novel chromone derivatives. (2012). PubMed. [Link]

  • Structure, biological activity, and biosynthesis of natural chromanes and chromenes. (2025). SpringerLink. [Link]

  • In Vitro Antioxidant Activity of Selected 4-Hydroxy-chromene-2-one Derivatives—SAR, QSAR and DFT Studies. (2011). MDPI. [Link]

  • Synthesis of Chromanes by Triflimide-Catalyzed Annulations of Benzylic Alcohols and Alkenes. (2025). ACS Publications. [Link]

  • Synthesis and Antimicrobial Evaluation of Chroman-4-One and Homoisoflavonoid Derivatives. (2025). MDPI. [Link]

  • In Vitro Antioxidant Activity of Selected 4-Hydroxy-chromene-2-one Derivatives—SAR, QSAR and DFT Studies. (2025). ResearchGate. [Link]

  • Structure, biological activity, and biosynthesis of natural chromanes and chromenes. (2025). PubMed. [Link]

  • Synthesis and biological evaluation of 2,2-dimethylbenzopyran derivatives as potent neuroprotection agents. (2019). PubMed Central. [Link]

  • Amino Acid-Promoted Synthesis of 2H-Chromenes. (2025). ChemRxiv. [Link]

  • A Review on In-vitro Antioxidant Methods: Comparisions, Correlations and Considerations. (n.d.). ResearchGate. [Link]

  • Synthesis and molecular docking studies of new chromane (2-(4-hydroxybenzyl) 3,5,7- trihydroxychroma-4-one) and. (2022). ScienceScholar. [Link]

  • Antioxidant activity of 2H-chromen-2-one derivatives. (2025). ResearchGate. [Link]

  • Anti-inflammatory activity of amine cyanoboranes, amine carboxyboranes, and related compounds. (n.d.). PubMed. [Link]

  • Amino Acid-Promoted Synthesis of 2H-Chromenes. (n.d.). ChemRxiv. [Link]

  • Amino Acid-Promoted Synthesis of 2H-Chromenes. (2025). ACS Publications. [Link]

  • Antioxidant and Neuroprotective Effects of N-((3,4-Dihydro-2H-benzo[h]chromen-2-yl)methyl)-4-methoxyaniline in Primary Cultured Rat Cortical Cells: Involvement of ERK-CREB Signaling. (n.d.). PubMed Central. [Link]

  • Amino Acid-Promoted Synthesis of 2H-Chromenes. (2025). R Discovery. [Link]

  • Amino Acid-Promoted Synthesis of 2 H-Chromenes. (2025). PubMed. [Link]

  • Recent Developments in Coumarin Derivatives as Neuroprotective Agents. (2024). Bentham Science. [Link]

  • Synthesis and Biological Evaluation of Amino Chalcone Derivatives as Antiproliferative Agents. (2020). MDPI. [Link]

  • Exploring the anti-inflammatory activities, mechanism of action and prospective drug delivery systems of tocotrienol to target neurodegenerative diseases. (n.d.). PubMed Central. [Link]

  • Antitumor Agents 278. 4-Amino-2H-benzo[h]chromen-2-one (ABO) Analogs as Potent In Vitro Anticancer Agents. (n.d.). PubMed Central. [Link]

  • Review on Chromen derivatives and their Pharmacological Activities. (n.d.). RJPT. [Link]

  • Antioxidant and Neuroprotective Properties of Selected Pyrrole-Containing Azomethine Compounds in Neurotoxicity Models In Vitro. (2025). MDPI. [Link]

  • What is the mechanism of Aminophenazone?. (2024). Patsnap Synapse. [Link]

  • Anticancer and antimicrobial activity of methoxy amino chalcone derivatives. (n.d.). Der Pharma Chemica. [Link]

  • Molecules | Special Issue : Anticancer Properties of Natural and Derivative Products. (n.d.). MDPI. [Link]

  • Structural Modification of the Antidepressant Mianserin Suggests That Its Anti-inflammatory Activity May Be Independent of 5-Hydroxytryptamine Receptors. (2019). Frontiers. [Link]

  • Exploring the anti-inflammatory activities, mechanism of action and prospective drug delivery systems of tocotrienol to target neurodegenerative diseases. (2023). F1000Research. [Link]

  • Structures of substituted 2,2-dimethylchroman-4-one derivatives studied in this work. (n.d.). ResearchGate. [Link]

  • Biological and Medicinal Properties of Natural Chromones and Chromanones. (n.d.). PubMed Central. [Link]

  • First total synthesis of chromanone A, preparation of related compounds and evaluation of their antifungal activity against Candida albicans , a biofilm forming agent. (2021). ResearchGate. [Link]

  • Amino Alcohols as Potential Antibiotic and Antifungal Leads. (2025). ResearchGate. [Link]

  • Chromanone-A Prerogative Therapeutic Scaffold: An Overview. (2021). PubMed Central. [Link]

Sources

Foundational

molecular weight and formula of 2,2-dimethyl-3,4-dihydro-2H-1-benzopyran-8-amine

The following technical guide details the physicochemical profile, synthetic pathways, and experimental handling of 2,2-dimethyl-3,4-dihydro-2H-1-benzopyran-8-amine . [1] Executive Summary 2,2-dimethyl-3,4-dihydro-2H-1-b...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the physicochemical profile, synthetic pathways, and experimental handling of 2,2-dimethyl-3,4-dihydro-2H-1-benzopyran-8-amine .

[1]

Executive Summary

2,2-dimethyl-3,4-dihydro-2H-1-benzopyran-8-amine (CAS: 1486871-88-8), also known as 8-amino-2,2-dimethylchroman , is a bicyclic heterocyclic primary amine.[1] It serves as a critical pharmacophore in medicinal chemistry, particularly in the development of potassium channel openers, serotonin (5-HT) receptor modulators, and neuroprotective agents. Its structural uniqueness lies in the gem-dimethyl substitution at the C2 position, which imparts lipophilicity and metabolic stability to the pyran ring, combined with an 8-amino handle that allows for diverse functionalization orthogonal to the oxygen atom.

This guide provides a comprehensive analysis of its molecular properties, a validated synthetic workflow, and handling protocols for research applications.

Part 1: Chemical Identity & Physicochemical Properties[1]

Nomenclature and Identification
PropertyDetail
IUPAC Name 2,2-dimethyl-3,4-dihydro-2H-1-benzopyran-8-amine
Common Name 8-Amino-2,2-dimethylchroman
CAS Number 1486871-88-8
Molecular Formula C₁₁H₁₅NO
SMILES CC1(C)CCc2c(O1)c(N)ccc2
InChI Key WCXSNAHFUCWFMV-UHFFFAOYSA-N
Quantitative Physicochemical Data

The following data points are essential for formulation and pharmacokinetic modeling.

ParameterValueUnitSignificance
Molecular Weight 177.24 g/mol Low MW facilitates blood-brain barrier (BBB) penetration.[1]
Exact Mass 177.1154DaMonoisotopic mass for MS validation.[1]
LogP (Predicted) 2.2 – 2.5-Moderate lipophilicity; ideal for CNS active drugs.[1]
TPSA 35.25ŲHigh membrane permeability predicted (TPSA < 90 Ų).[1]
pKa (Conjugate Acid) ~4.5-Weak base; exists largely as neutral species at physiological pH.[1]
H-Bond Donors 1-Primary amine group.[1]
H-Bond Acceptors 2-Ether oxygen and amine nitrogen.[1]

Part 2: Structural Analysis & Pharmacophore Mapping[1]

The molecule consists of a chroman (dihydrobenzopyran) core. The specific substitution pattern dictates its reactivity and binding affinity.

Structural Features[1][2]
  • Gem-dimethyl Group (C2): The two methyl groups at position 2 create steric bulk that protects the ether oxygen from metabolic dealkylation and locks the pyran ring into a specific half-chair conformation.[1] This is a common feature in bioactive natural products (e.g., Vitamin E, Precocenes).[1]

  • 8-Amino Group: Positioned ortho to the ether oxygen.[1] This proximity allows for intramolecular hydrogen bonding, potentially influencing the pKa and nucleophilicity of the amine. It serves as the primary vector for derivatization (e.g., amide coupling, reductive amination).

Spectroscopic Characterization (Expected)
  • ¹H NMR (CDCl₃, 400 MHz):

    • δ 1.35 (s, 6H, 2xCH₃) – Characteristic gem-dimethyl singlet.[1]

    • δ 1.80 (t, 2H, C3-H) – Methylene adjacent to quaternary carbon.[1]

    • δ 2.75 (t, 2H, C4-H) – Benzylic methylene.[1]

    • δ 3.50 (br s, 2H, NH₂) – Exchangeable amine protons.[1]

    • δ 6.50–6.80 (m, 3H, Ar-H) – Aromatic signals, shifted upfield due to electron-donating -NH₂ and -OR groups.[1]

Part 3: Synthetic Methodology

The synthesis of 8-amino-2,2-dimethylchroman requires a regioselective approach to ensure the nitrogen is introduced at position 8 rather than the electronically favored position 6.[1]

Retrosynthetic Analysis

The most reliable route utilizes 2-nitrophenol as the starting material.[1] The pre-existing nitro group at the ortho position (relative to phenol OH) ultimately becomes the 8-position in the chroman system after cyclization.

Retrosynthesis Figure 1: Retrosynthetic Strategy for Regioselective Synthesis Target 8-Amino-2,2-dimethylchroman (Target) Nitro 8-Nitro-2,2-dimethylchroman (Intermediate) Target->Nitro Reduction (H2/Pd) Precursors 2-Nitrophenol + Isoprene (Starting Materials) Nitro->Precursors Acid-Catalyzed Cyclization

Step-by-Step Synthesis Protocol
Step 1: Cyclization (Formation of the Chroman Core)

Reaction: 2-Nitrophenol + Isoprene


 8-Nitro-2,2-dimethylchroman[1]
  • Reagents: 2-Nitrophenol (1.0 eq), Isoprene (2.0 eq), Orthophosphoric acid (85%) or Polyphosphoric acid (PPA).[1]

  • Solvent: Toluene or Xylene.[1]

  • Procedure:

    • Dissolve 2-nitrophenol in toluene under N₂ atmosphere.

    • Add acid catalyst (approx.[1] 0.5 eq by wt).

    • Heat to 60–80°C.

    • Slowly add isoprene dropwise over 2 hours (Isoprene is volatile; use a reflux condenser with a cold finger).

    • Stir for 12 hours. The acid catalyzes the alkylation of the phenol at the open ortho position (C6 of phenol) followed by intramolecular cyclization.

    • Workup: Quench with NaHCO₃(aq), extract with EtOAc, and purify via silica gel chromatography (Hexane/EtOAc).

    • Note: This step ensures the nitro group remains at position 8.[1]

Step 2: Reduction of Nitro Group

Reaction: 8-Nitro-2,2-dimethylchroman


 8-Amino-2,2-dimethylchroman[1]
  • Reagents: 10% Pd/C, Hydrogen gas (balloon pressure).

  • Solvent: Methanol or Ethanol.[1]

  • Procedure:

    • Dissolve the nitro-chroman intermediate in MeOH.[1]

    • Add 10 wt% of Pd/C catalyst carefully (pyrophoric).[1]

    • Purge system with H₂ gas.[1]

    • Stir at Room Temperature (RT) for 4–6 hours. Monitor by TLC (amine will be more polar and stain with Ninhydrin).[1]

    • Filtration: Filter through a Celite pad to remove Pd/C.[1]

    • Concentration: Evaporate solvent to yield the crude amine.

    • Purification: If necessary, recrystallize from Ethanol/Hexane or convert to HCl salt for storage.

Part 4: Experimental Handling & Safety

Storage and Stability
  • Oxidation Sensitivity: Primary aromatic amines are prone to oxidation (browning) upon exposure to air.[1] Store under inert gas (Argon/Nitrogen).

  • Temperature: Store at -20°C for long-term stability.

  • Form: The free base is likely an oil or low-melting solid.[1] The Hydrochloride (HCl) salt is a stable crystalline solid and is recommended for handling.

Handling Protocol
  • Weighing: Perform in a fume hood. Use anti-static weighing boats.[1]

  • Solubilization: Dissolve in DMSO or Ethanol for biological assays. Avoid aqueous stock solutions for the free base due to low solubility.

  • Disposal: Treat as hazardous nitrogen-containing organic waste.[1]

Part 5: Applications in Drug Discovery

This scaffold is a "privileged structure" in medicinal chemistry.[1]

Pharmacological Relevance[1][2]
  • Potassium Channel Openers: The 2,2-dimethylchroman core mimics the structure of Cromakalim . Substitution at the 8-position allows fine-tuning of the channel subtype selectivity (e.g., K_ATP vs. K_Ca).[1]

  • Serotonin (5-HT) Ligands: 8-Aminochromans are precursors to high-affinity 5-HT1A agonists.[1] The amine nitrogen mimics the protonated nitrogen of serotonin.

  • Antioxidants: The chroman core is structurally related to Tocopherol (Vitamin E). While the 8-amine is not a phenol, it can still participate in radical scavenging mechanisms depending on further substitution.[1]

Logical Workflow for Derivatization

To utilize this compound in a library, follow this logic:

Derivatization Figure 2: Derivatization Logic for Drug Discovery Core 8-Amino-2,2-dimethylchroman Path1 Acylation (Amides/Ureas) Core->Path1 Path2 Reductive Amination (Secondary Amines) Core->Path2 Path3 Sulfonylation (Sulfonamides) Core->Path3 Target2 Ion Channel Modulators Path1->Target2 Increases Polarity Target1 GPCR Ligands Path2->Target1 Mimics Neurotransmitters Path3->Target2 Bioisostere

References

  • PubChem. (2025).[1] Compound Summary: Chroman Derivatives. National Library of Medicine.[1] Retrieved from [Link]

  • Sebök, P., et al. (1994).[1] Synthesis of Benzopyran Derivatives: Regioselective Synthesis of Precocenes. Heterocycles, 38, 2099.[1] (Contextual grounding for chroman synthesis).

  • Brown, P. E., et al. (1985). Studies of chromenes.[1][2][3][4][5] Part 5. Nitration products of 2,2-dimethylchromans. Journal of the Chemical Society, Perkin Transactions 1. Retrieved from [Link][1]

  • Accela ChemBio. (n.d.).[1] Product Catalog: CAS 1486871-88-8.[1] Retrieved from [Link]

Sources

Exploratory

The Pivotal Role of the 8-Amino Group in Benzopyran Scaffolds: A Deep Dive into Structure-Activity Relationships

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals Introduction: The Benzopyran Core and the Strategic Importance of the 8-Amino Moiety The benzopyran scaffold is a privileged het...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Benzopyran Core and the Strategic Importance of the 8-Amino Moiety

The benzopyran scaffold is a privileged heterocyclic system, forming the core of a vast array of natural products and synthetic molecules with significant therapeutic applications.[1][2] Its inherent structural features allow for diverse chemical modifications, leading to a broad spectrum of biological activities, including antimicrobial, anticancer, anti-inflammatory, and neuroprotective effects.[1][2][3] Among the various possible substitutions on the benzopyran ring, the introduction of an amino group at the 8-position has emerged as a critical determinant of pharmacological activity, profoundly influencing the molecule's interaction with biological targets.

This technical guide provides a comprehensive analysis of the structure-activity relationship (SAR) of benzopyran-8-amine derivatives. Moving beyond a mere catalog of compounds, we will dissect the causal relationships between specific structural modifications and their resulting biological outcomes. This exploration is grounded in field-proven insights and supported by authoritative references, offering a robust framework for the rational design of novel and more potent therapeutic agents.

Core Principles of Benzopyran-8-Amine SAR: A Mechanistic Overview

The 8-amino group on the benzopyran ring is not a passive substituent. Its basicity, hydrogen bonding capacity, and steric influence play a dynamic role in molecular recognition. Understanding these fundamental principles is paramount to interpreting and predicting the biological activity of its derivatives.

The Influence of Basicity and Hydrogen Bonding

The nitrogen atom of the 8-amino group can act as a hydrogen bond donor and, when protonated, as a potent hydrogen bond donor and a point of ionic interaction. This capability is crucial for anchoring the ligand within the active site of a target protein. The optimal basicity of the amine is target-dependent and can be modulated by the electronic nature of other substituents on the benzopyran ring.

Steric and Conformational Effects

Substitution on the 8-amino nitrogen or at adjacent positions can introduce steric hindrance, which can either be detrimental, by preventing optimal binding, or beneficial, by promoting a specific bioactive conformation or enhancing selectivity for a particular target.

SAR Exploration Across Therapeutic Targets

The versatility of the benzopyran-8-amine scaffold is evident in its diverse range of biological activities. The following sections explore the SAR of these derivatives in key therapeutic areas, highlighting how subtle structural changes can lead to significant shifts in potency and selectivity.

Neuroprotective and Cholinesterase Inhibitory Activity

In the context of neurodegenerative diseases like Alzheimer's, the inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) is a key therapeutic strategy. Amino-7,8-dihydro-4H-chromenone derivatives have shown promise as cholinesterase inhibitors.[4]

Key SAR Insights:

  • Substitutions on the Phenyl Ring (R¹): Modifications at this position have a significant impact on AChE inhibitory activity. The introduction of groups like ethyloxymorpholine and nitro groups has been shown to enhance potency compared to the unsubstituted analog.[4] This suggests that the R¹ position interacts with a specific sub-pocket in the AChE active site where electronic and steric factors are critical.

  • Impact of Bulkiness: Increasing the bulkiness at the R¹ position can be detrimental to activity, indicating a size limitation within the binding site.[4]

A recent study on 8-biaryl-2,2-dimethylbenzopyranamide derivatives has also highlighted their potential as neuroprotective agents by targeting the HIF-1α signaling pathway.[5] This underscores the potential of C8-functionalized benzopyrans in addressing complex neurological disorders.

Antimicrobial and Biofilm Disrupting Activity

The emergence of antibiotic resistance necessitates the development of novel antimicrobial agents. Certain 2-amino-7-hydroxy-8-methyl-4-aryl-4H-chromene-3-carbonitrile derivatives have demonstrated notable activity against Proteus mirabilis, a bacterium known for causing complicated urinary tract infections, through urease inhibition and biofilm disruption.[6]

Key SAR Insights:

  • The 8-Methyl Group: The presence of a methyl group at the 8-position, adjacent to the 7-hydroxy group, appears to be a key feature for the observed biological activity. While not a direct amino substitution, its influence on the electronic and steric environment of the neighboring amino group at position 2 is significant.

  • Aryl Substituents at C4: The nature of the aryl group at the 4-position is a critical determinant of the antibiofilm and urease inhibitory potency.

Experimental Protocols

This protocol outlines a one-pot, multi-component reaction for the synthesis of the aforementioned chromene derivatives.[6]

Materials:

  • 2-methylresorcinol

  • Malononitrile

  • Substituted aromatic aldehydes

  • Ethanol

  • Piperidine (catalyst)

Procedure:

  • Dissolve 2-methylresorcinol (1 mmol), malononitrile (1 mmol), and the desired substituted aromatic aldehyde (1 mmol) in ethanol (10 mL) in a round-bottom flask.

  • Add a catalytic amount of piperidine (2-3 drops) to the reaction mixture.

  • Reflux the mixture for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • The solid product will precipitate out of the solution. Collect the precipitate by filtration.

  • Wash the solid with cold ethanol to remove any unreacted starting materials.

  • Recrystallize the product from a suitable solvent (e.g., ethanol) to obtain the pure 2-amino-7-hydroxy-8-methyl-4-aryl-4H-chromene-3-carbonitrile derivative.

  • Characterize the synthesized compound using spectroscopic techniques such as FT-IR, ¹H NMR, ¹³C NMR, and HR-MS.

This protocol describes a method to evaluate the urease inhibitory activity of the synthesized compounds.[6]

Materials:

  • Jack bean urease

  • Urea

  • Phosphate buffer (pH 7.0)

  • Phenol red indicator

  • Synthesized compounds (test inhibitors)

  • Thiourea (standard inhibitor)

Procedure:

  • Prepare a stock solution of the test compounds and the standard inhibitor in a suitable solvent (e.g., DMSO).

  • In a 96-well microplate, add 25 µL of the test compound solution at various concentrations.

  • Add 25 µL of jack bean urease solution and incubate for 15 minutes at 37 °C.

  • Initiate the enzymatic reaction by adding 50 µL of urea solution.

  • Incubate the plate for 30 minutes at 37 °C.

  • Measure the absorbance at a suitable wavelength (e.g., 625 nm) using a microplate reader.

  • The percentage of inhibition is calculated using the formula: % Inhibition = [ (Absorbance of control - Absorbance of test) / Absorbance of control ] x 100

  • The IC₅₀ value (the concentration of inhibitor required to inhibit 50% of the enzyme activity) is determined by plotting the percentage of inhibition against the inhibitor concentration.

Visualization of Key SAR Principles

SAR_Benzopyran_8_Amine cluster_scaffold Benzopyran-8-Amine Scaffold cluster_modifications Structural Modifications cluster_properties Physicochemical Properties cluster_activity Biological Activity Scaffold Core Structure R1 Substituents on Amine (R¹) R2 Substituents on Benzene Ring (R²) R3 Modifications of Pyran Ring (R³) Basicity Basicity R1->Basicity Sterics Steric Hindrance R1->Sterics H_Bonding Hydrogen Bonding R1->H_Bonding R2->Basicity Lipophilicity Lipophilicity R2->Lipophilicity R2->H_Bonding R3->Lipophilicity R3->Sterics Potency Potency Basicity->Potency ADME ADME Properties Lipophilicity->ADME Selectivity Selectivity Sterics->Selectivity H_Bonding->Potency Potency->Selectivity Selectivity->ADME

Caption: Logical relationships in benzopyran-8-amine SAR.

Future Perspectives and Drug Design Strategies

The exploration of benzopyran-8-amine derivatives is a burgeoning field with immense potential for drug discovery. Future research should focus on a multi-pronged approach to fully harness the therapeutic promise of this scaffold.

Key Strategies:

  • Target-Specific Libraries: The synthesis of focused libraries of benzopyran-8-amine derivatives tailored to specific biological targets will be crucial. This involves the use of computational modeling and docking studies to guide the design of compounds with enhanced affinity and selectivity.

  • Elucidation of Mechanisms of Action: A deeper understanding of the molecular mechanisms by which these compounds exert their biological effects is essential. This includes identifying the specific binding interactions with their target proteins and elucidating their downstream signaling pathways.

  • Optimization of ADME Properties: Early consideration of absorption, distribution, metabolism, and excretion (ADME) properties is critical for the successful development of drug candidates. Modifications to the benzopyran-8-amine scaffold should aim to improve bioavailability, metabolic stability, and reduce potential toxicity.

Conclusion

The 8-amino group is a powerful modulator of the biological activity of the benzopyran scaffold. A thorough understanding of the structure-activity relationships of benzopyran-8-amine derivatives is fundamental for the rational design of novel therapeutic agents. This guide has provided a comprehensive overview of the key SAR principles, supported by experimental protocols and a forward-looking perspective on future drug design strategies. By leveraging this knowledge, researchers can unlock the full therapeutic potential of this versatile and promising class of compounds.

References

  • Ghidini, E., et al. (2004). Synthesis, pharmacological evaluation, and structure-activity relationships of benzopyran derivatives with potent SERM activity. Bioorganic & Medicinal Chemistry, 12(14), 3763-3782. [Link]

  • Ubeaud-Sezer, G., et al. (1983). 1H-2-Benzopyran-1-one derivatives, microbial products with pharmacological activity. Relationship between structure and activity in 6-[[1S-(3S,4-dihydro-8-hydroxy-1-oxo-1H-2-benzopyranon-3-yl)-3-methylbutyl]amino]-4S,5S-dihydroxy-6-oxo-3S-ammoniohexanoate. Journal of Medicinal Chemistry, 26(10), 1370-1374. [Link]

  • Asati, V., et al. (2024). Amino-7,8-dihydro-4H-chromenone derivatives as potential inhibitors of acetylcholinesterase and butyrylcholinesterase for Alzheimer's disease management; in vitro and in silico study. Scientific Reports, 14(1), 8493. [Link]

  • Buss, A. D., et al. (1993). Synthesis and structure-activity relationships of a series of novel benzopyran-containing platelet activating factor antagonists. Journal of Medicinal Chemistry, 36(16), 2294-2303. [Link]

  • Ubeaud-Sezer, G., et al. (1983). 1H-2-benzopyran-1-one Derivatives, Microbial Products With Pharmacological Activity. Relationship Between Structure and Activity in 6-[[1(S)-(3(S),4- dihydro-8-hydroxy-1-oxo-1H-2-benzopyran-3-yl)-3-methylbutyl]-amino]-4. PubMed. [Link]

  • Sul, R. D., et al. (2022). Synthesis and biological evaluation of new 2-Amino-7-hydroxy-8-methyl-4-aryl-4H-chromene-3-carbonitrile derivatives. Analytical Chemistry Letters, 12(4), 548-562. [Link]

  • Tiwari, A. K., & Singh, M. V. (2023). NEW INSIGHTS INTO THE ORIGIN AND THERAPEUTIC IMPLICATIONS OF BENZOPYRAN AND THEIR DERIVATIVES: A REVIEW. ChemRxiv. [Link]

  • Varvaresou, A., et al. (2001). 5,7,8-Trimethyl-benzopyran and 5,7,8-Trimethyl-1,4-benzoxazine Aminoamide Derivatives as Novel Antiarrhythmics against Ischemia-Reperfusion Injury. Journal of Medicinal Chemistry, 44(20), 3299-3309. [Link]

  • ResearchGate. (2015). Synthesis of some novel benzopyranes derivatives and evaluation their biological activity. ResearchGate. [Link]

  • Maurya, S., et al. (2024). BENZOPYRAN: A BIOLOGICALLY ACTIVE SCAFFOLD. International Journal of Biology, Pharmacy and Allied Sciences, 13(2), 797-817. [Link]

  • Al-Warhi, T., et al. (2022). Structure-Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. Molecules, 27(19), 6265. [Link]

  • Kumar, A., & Kumar, S. (2021). 2H/4H-Chromenes-A Versatile Biologically Attractive Scaffold. Frontiers in Chemistry, 9, 773795. [Link]

  • Wang, Y., et al. (2024). Synthesis and biological evaluations of 8-biaryl-2,2-dimethylbenzopyranamide derivatives against Alzheimer's disease and ischemic stroke. Bioorganic Chemistry, 143, 107064. [Link]

Sources

Foundational

The Chroman Pharmacophore: Discovery, Synthesis, and Therapeutic Utility of Substituted 3,4-Dihydro-2H-1-benzopyran Amines

[1] Executive Summary The 3,4-dihydro-2H-1-benzopyran (chroman) scaffold represents a "privileged structure" in medicinal chemistry, serving as a bioisostere to the carbocyclic aminotetralin.[1] By introducing an oxygen...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary

The 3,4-dihydro-2H-1-benzopyran (chroman) scaffold represents a "privileged structure" in medicinal chemistry, serving as a bioisostere to the carbocyclic aminotetralin.[1] By introducing an oxygen atom into the bicyclic core, medicinal chemists modulate lipophilicity (LogP), metabolic stability, and hydrogen-bond acceptor capabilities without significantly altering the steric footprint.[1] This guide analyzes the synthetic evolution and pharmacological diversity of chroman amines, focusing on their critical role in CNS (5-HT1A/D2 ligands) and cardiovascular (β-adrenergic modulation) therapeutics.[1]

Part 1: The Privileged Scaffold & Historical Context

Structural Divergence: Chroman vs. Tetralin

Historically, the discovery of chroman amines emerged from structure-activity relationship (SAR) studies of 2-aminotetralins (e.g., 8-OH-DPAT), which are potent 5-HT1A agonists.[1]

The substitution of the C-1 methylene in tetralin with an oxygen atom (yielding the chroman) introduces a critical electronic vector.[1]

  • Electronic Effect: The ether oxygen at position 1 acts as a hydrogen bond acceptor.[1] This allows interaction with specific serine or threonine residues in GPCR transmembrane domains (e.g., TM5 in dopamine receptors) that the carbocyclic tetralin cannot engage.[1]

  • Conformational Bias: The C-O bond length (1.43 Å) vs. C-C (1.54 Å) slightly puckers the ring, altering the vector of the amine substituent at the 3- or 4-position, often enhancing enantioselectivity in binding pockets.[1]

Key Pharmacological Classes
Drug/LeadTargetMechanismClinical Status
Sarizotan 5-HT1A / D2Agonist (5-HT1A) / Antagonist (D2)Investigated for Rett Syndrome / Dyskinesia
Nebivolol

-Adrenergic
Antagonist +

-mediated NO release
FDA Approved (Hypertension)
Robalzotan 5-HT1AAntagonistDiscontinued (Depression/Anxiety)
Chromanol 293B

Channel
Potassium Channel BlockerResearch Tool (Anti-arrhythmic)

Part 2: Synthetic Evolution & Protocols[1]

The synthesis of these cores has evolved from classical resolution of racemates to sophisticated asymmetric catalysis. The position of the amine (C3 vs. C4) dictates the synthetic strategy.

Synthetic Strategies
  • C4-Amines: Typically accessed via the corresponding chroman-4-one.[1] The ketone is readily available via Friedel-Crafts acylation of phenols with 3-chloropropionic acid.[1]

  • C3-Amines: More challenging.[1] The 3-chromanone is less stable than the 4-isomer.[1] Modern routes utilize enzymatic reductive amination or radical cyclization of serine derivatives.[1]

Detailed Protocol: Reductive Amination for 3-Aminochroman Libraries

Context: This protocol describes the chemical synthesis of a 3-aminochroman scaffold, a key intermediate for 5-HT1A ligands like Robalzotan.[1][2] It utilizes a reductive amination approach which is robust for generating diverse libraries.[1]

Reagents:

  • Substrate: 3-Chromanone (synthesized via Parikh-Doering oxidation of 3-chromanol).[1]

  • Amine Source: Primary or secondary amine (e.g., dipropylamine).[1]

  • Reductant: Sodium triacetoxyborohydride (STAB) - chosen for mildness over

    
     to prevent ketone reduction prior to imine formation.[1]
    
  • Solvent: 1,2-Dichloroethane (DCE).[1]

Step-by-Step Methodology:

  • Imine Formation (Equilibrium):

    • Charge a flame-dried reaction vessel with 3-chromanone (1.0 equiv) and DCE (0.2 M concentration).

    • Add the amine (1.1 equiv).[1]

    • Critical Step: Add Glacial Acetic Acid (1.0 equiv).[1]

    • Causality: The acid catalyst activates the ketone carbonyl, facilitating nucleophilic attack by the amine to form the iminium ion. Without this, conversion is sluggish for sterically hindered ketones.[1]

    • Stir at room temperature for 1 hour under

      
      .
      
  • Reduction:

    • Add Sodium Triacetoxyborohydride (STAB) (1.5 equiv) in one portion.

    • Stir for 12–16 hours.

    • Self-Validation: Monitor reaction via TLC (eluent: 5% MeOH in DCM).[1] The disappearance of the starting ketone (

      
      ) and appearance of the amine (streak near baseline, stains with ninhydrin/dragendorff) confirms progress.
      
  • Quench and Workup:

    • Quench with saturated aqueous

      
       (gas evolution will occur).[1]
      
    • Extract with DCM (

      
      ).[1]
      
    • Wash combined organics with brine, dry over

      
      .[1]
      
  • Purification:

    • Concentrate in vacuo.[1]

    • Purify via flash column chromatography on silica gel.[1]

    • Note: Chroman amines are basic.[1] Pre-treat the silica column with 1% Triethylamine in Hexanes to prevent streaking/loss of product.[1]

Visualization: Synthetic Pathway (Phenol to 3-Aminochroman)[1]

SynthesisPath Phenol Substituted Phenol Ether Allyl Phenyl Ether Phenol->Ether Allyl Bromide K2CO3 Alcohol 3-Chromanol Ether->Alcohol Hydroboration (BH3·THF; H2O2) Ketone 3-Chromanone Alcohol->Ketone Swern Oxidation or Parikh-Doering Imine Iminium Intermediate Ketone->Imine R-NH2 AcOH, DCE Product 3-Aminochroman (Target Scaffold) Imine->Product NaBH(OAc)3 Reductive Amination

Caption: Synthetic route from phenol precursors to the 3-aminochroman scaffold via hydroboration-oxidation and reductive amination.[1]

Part 3: Pharmacological Profiles & Case Studies

Case Study: Sarizotan (CNS Targeting)

Sarizotan illustrates the "promiscuity" of the chroman scaffold, acting on both Serotonin (5-HT) and Dopamine (DA) systems.[1]

  • Mechanism:

    • 5-HT1A: Full agonist.[1] High affinity (

      
       nM).[1] The basic nitrogen of the chroman amine mimics the ethylamine side chain of serotonin.
      
    • Dopamine D2/D3/D4: Partial agonist/Antagonist.[1][3]

  • Therapeutic Application: Originally developed for Rett Syndrome (to treat respiratory instability) and L-DOPA-induced dyskinesia.[1]

  • Failure Analysis: In Phase 3 (STARS trial), Sarizotan failed to show efficacy over placebo for apnea in Rett syndrome.[1][4] This highlights the difficulty of translating high-affinity receptor binding (in vitro) to complex physiological regulation (respiratory drive) in neurodevelopmental disorders.[1]

Case Study: Nebivolol (Cardiovascular Targeting)

Nebivolol is unique among beta-blockers because it is a racemic mixture of two enantiomers with distinct pharmacological roles, both built on a fluorinated chroman core.[1][5]

  • d-Nebivolol (SRRR): Highly selective

    
    -adrenergic antagonist (Cardioselective).[1]
    
  • l-Nebivolol (RSSS):

    
    -adrenergic agonist.[1][5]
    
  • The "Nitric Oxide" Twist: The activation of endothelial

    
     receptors by the l-isomer stimulates eNOS (endothelial Nitric Oxide Synthase).[1][5] This releases NO, causing vasodilation.[1][5]
    
  • Clinical Outcome: Reduced peripheral resistance compared to older beta-blockers (like atenolol), leading to better side-effect profiles (less fatigue/erectile dysfunction).[1]

Visualization: Nebivolol Dual-Mechanism Signaling[1]

NebivololAction Nebivolol Nebivolol (Racemate) Beta1 Beta-1 Receptor (Heart) Nebivolol->Beta1 Antagonism (d-isomer) Beta3 Beta-3 Receptor (Endothelium) Nebivolol->Beta3 Agonism (l-isomer) cAMP cAMP Pathway Inhibition Beta1->cAMP Blocks eNOS eNOS Activation Beta3->eNOS Stimulates HR Reduced Heart Rate (Negative Chronotropy) cAMP->HR Lowers NO Nitric Oxide (NO) Release eNOS->NO Vaso Vasodilation (Reduced Resistance) NO->Vaso

Caption: The dual mechanism of Nebivolol: Beta-1 blockade reduces cardiac workload, while Beta-3 agonism promotes NO-mediated vasodilation.[1]

Part 4: Future Outlook

The future of chroman amines lies in Biased Agonism .[1] Researchers are currently modifying the chroman 4-position to create ligands that selectively activate G-protein pathways while avoiding


-arrestin recruitment, potentially reducing receptor desensitization and side effects in depression and schizophrenia treatments.[1] Furthermore, the integration of biocatalysis (Imine Reductases - IREDs) is enabling the synthesis of chiral chroman amines at scale, removing the bottleneck of chiral resolution.

References

  • Pavé, G., et al. (2003).[1] "Synthesis of 3-Aminochroman Derivatives by Radical Cyclization." Organic Letters, 5(22), 4253–4256.[1] Link[1]

  • Beliaev, A., et al. (2010).[1] "Approaches to Enantiomerically Pure 3,4-Dihydro-2H-1-Benzopyran-3-Amines." Current Organic Chemistry, 14(6). Link

  • Bartoszyk, G. D., et al. (2004).[1][6] "Sarizotan, a serotonin 5-HT1A receptor agonist and dopamine receptor ligand.[1][3][6] 1. Neurochemical profile."[1][3][4] Journal of Neural Transmission, 111(2), 113-126.[1] Link

  • Mangas-Sanchez, J., et al. (2021).[1] "Synthesis of Pharmaceutically Relevant 2-Aminotetralin and 3-Aminochroman Derivatives via Enzymatic Reductive Amination." Angewandte Chemie International Edition, 60(46), 24456-24460.[1][7] Link[1]

  • Janssen, P. A., et al. (1991).[1] "Nebivolol: A new class of selective beta-1 adrenergic receptor antagonists."[1] Drug Development Research. Link[1]

Sources

Protocols & Analytical Methods

Method

Application Note: High-Purity Synthesis of 2,2-Dimethyl-3,4-dihydro-2H-1-benzopyran-8-amine

Abstract & Strategic Rationale The synthesis of 2,2-dimethyl-3,4-dihydro-2H-1-benzopyran-8-amine (hereafter Compound 1 ) presents a specific regiochemical challenge. Direct nitration of the parent 2,2-dimethylchroman sca...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Strategic Rationale

The synthesis of 2,2-dimethyl-3,4-dihydro-2H-1-benzopyran-8-amine (hereafter Compound 1 ) presents a specific regiochemical challenge. Direct nitration of the parent 2,2-dimethylchroman scaffold typically favors the 6-position (para to the ether oxygen) due to electronic directing effects, resulting in difficult-to-separate mixtures or the wrong isomer.

To guarantee exclusive 8-position functionalization, this protocol utilizes a Retrosynthetic Strategy based on the Claisen Rearrangement . By starting with 2-nitrophenol , we pre-install the nitrogen functionality at the correct position. The chroman ring is then constructed via an O-alkylation/Claisen rearrangement/cyclization sequence, followed by a global reduction.

Key Advantages of this Protocol:

  • Regiocontrol: 100% selectivity for the 8-position.

  • Scalability: Avoids column chromatography for intermediate steps in optimized runs.

  • Safety: Eliminates the use of unstable diazonium intermediates often required in alternative aniline functionalizations.

Synthetic Pathway Visualization

The following flowchart illustrates the critical intermediate transitions and necessary conditions.

SyntheticRoute Start 2-Nitrophenol (Starting Material) Ether Propargyl Ether (Intermediate A) Start->Ether 3-chloro-3-methyl-1-butyne K2CO3, KI, Acetone, Reflux Chromene 8-Nitro-2,2-dimethyl-2H-chromene (Intermediate B) Ether->Chromene Thermal Claisen Rearrangement N,N-Diethylaniline, 190°C Product 8-Amino-2,2-dimethylchroman (Target Compound 1) Chromene->Product H2 (1 atm), 10% Pd/C Global Reduction (Nitro + Alkene)

Figure 1: Synthetic workflow for the regioselective preparation of Compound 1.

Reagents & Materials Checklist

Ensure all reagents meet the specified purity grades to prevent catalyst poisoning during the hydrogenation step.

ReagentCAS No.[1]GradeFunction
2-Nitrophenol 88-75-5>99%Starting Scaffold
3-Chloro-3-methyl-1-butyne 1111-97-397%Alkylating Agent
Potassium Carbonate (K₂CO₃) 584-08-7AnhydrousBase
Potassium Iodide (KI) 7681-11-0ReagentCatalyst (Finkelstein)
N,N-Diethylaniline 91-66-799%High-BP Solvent
Palladium on Carbon (Pd/C) 7440-05-310% loadingHydrogenation Catalyst
Ethanol (EtOH) 64-17-5AbsoluteSolvent

Detailed Experimental Protocols

Phase 1: Formation of the Propargyl Ether (Intermediate A)

Objective: O-alkylation of 2-nitrophenol.

  • Setup: Equip a 500 mL 3-neck round-bottom flask (RBF) with a mechanical stirrer, reflux condenser, and nitrogen inlet.

  • Charging: Add 2-nitrophenol (13.9 g, 100 mmol), K₂CO₃ (27.6 g, 200 mmol), and KI (1.66 g, 10 mmol) to Acetone (200 mL).

  • Addition: Add 3-chloro-3-methyl-1-butyne (15.4 g, 150 mmol) dropwise over 15 minutes.

  • Reaction: Reflux the heterogeneous mixture at 60°C for 24–48 hours. Monitor by TLC (Hexane/EtOAc 8:2). The starting phenol (yellow spot) should disappear.

  • Workup:

    • Cool to room temperature (RT).

    • Filter off inorganic salts (K₂CO₃/KCl).

    • Concentrate the filtrate in vacuo.

    • Dissolve residue in Diethyl Ether (Et₂O), wash with 1M NaOH (to remove unreacted phenol), water, and brine.

    • Dry over MgSO₄ and concentrate to yield the crude Propargyl Ether (yellow oil).

Phase 2: Claisen Rearrangement & Cyclization (Intermediate B)

Objective: Thermal rearrangement to form the chromene ring. This is the critical regioselectivity step.

  • Setup: Use a 100 mL RBF fitted with an air condenser (or short path distillation head).

  • Solvent: Dissolve the crude ether from Phase 1 in N,N-diethylaniline (50 mL).

    • Note: A high-boiling solvent is required as the activation energy for the Claisen rearrangement is high.

  • Reaction: Heat the solution to 185–195°C (oil bath temperature) for 4–6 hours.

    • Mechanism:[2][3][4][5][6][7][8][9][10] The ether undergoes a [3,3]-sigmatropic rearrangement to the ortho position, followed by a [1,5]-hydrogen shift and electrocyclic ring closure to form 2,2-dimethyl-8-nitro-2H-chromene .

  • Workup:

    • Cool to RT.

    • Pour the reaction mixture into ice-cold dilute HCl (2M, 200 mL) to protonate and solubilize the diethylaniline.

    • Extract the product with Ethyl Acetate (3 x 50 mL).

    • Wash the organic layer with water and brine.

    • Purification: If the crude is dark, pass through a short silica plug eluting with 5% EtOAc/Hexane.

    • Yield Target: 65–75% (over 2 steps).

Phase 3: Global Reduction to Target (Compound 1)

Objective: Simultaneous reduction of the nitro group (to amine) and the C3-C4 alkene (to alkane).

  • Setup: Use a hydrogenation vessel (Parr shaker or heavy-walled balloon flask).

  • Charging: Dissolve Intermediate B (2.05 g, 10 mmol) in Ethanol (30 mL).

  • Catalyst: Carefully add 10% Pd/C (200 mg, 10 wt%).

    • Safety: Pd/C is pyrophoric. Add under an inert atmosphere (Argon/Nitrogen) or wet the catalyst with a small amount of water before adding solvent.

  • Hydrogenation: Purge the vessel with H₂ gas (3 cycles). Maintain H₂ pressure (balloon or 30 psi) and stir vigorously at RT for 12 hours.

    • Monitoring: Reaction is complete when H₂ consumption ceases and TLC shows a polar, ninhydrin-active spot near the baseline.

  • Workup:

    • Filter the mixture through a Celite pad to remove the catalyst. Rinse the pad with Ethanol.

    • Concentrate the filtrate in vacuo.

  • Final Purification: The resulting oil is often pure enough for use. If necessary, convert to the Hydrochloride salt (HCl/Dioxane) for crystallization and long-term storage.

Analytical Validation (QC)

Verify the identity of 2,2-dimethyl-3,4-dihydro-2H-1-benzopyran-8-amine using the following parameters:

  • ¹H NMR (400 MHz, CDCl₃):

    • δ 6.5–6.7 ppm (m, 3H): Aromatic protons (Check integration; 8-amino substitution pattern).

    • δ 3.5 ppm (br s, 2H): -NH₂ protons (Exchangeable with D₂O).

    • δ 2.75 ppm (t, 2H): C4-methylene protons (Benzylic).

    • δ 1.80 ppm (t, 2H): C3-methylene protons.

    • δ 1.35 ppm (s, 6H): gem-Dimethyl group (Characteristic singlet).

  • HPLC Purity: >98% (area under curve) at 254 nm.

  • Appearance: Pale yellow to brown viscous oil (free base); White solid (HCl salt).

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Yield in Phase 1 Incomplete alkylationAdd 0.1 eq. tetrabutylammonium iodide (TBAI) as a phase transfer catalyst.
Incomplete Cyclization (Phase 2) Temperature too lowEnsure internal temperature reaches >180°C. Refluxing diethylaniline is ideal.
Incomplete Reduction (Phase 3) Catalyst poisoningEnsure Intermediate B is free of sulfur or halide traces. Increase H₂ pressure to 50 psi.

References

  • Claisen Rearrangement Mechanism & Scope

    • Title: The Claisen Rearrangement[3][5][6][11][12]

    • Source: Organic Chemistry Portal[5]

    • URL:[Link]

  • Synthesis of 2,2-Dimethylchromenes

    • Title: Synthesis of 3,4-Disubstituted 2H-Benzopyrans Through C-C Bond Formation via Electrophilic Cyclization[13]

    • Source: N
    • URL:[Link]

  • Reduction of Nitro Compounds

    • Title: Reduction of Nitro Groups to Amines[4][7][8][11][14]

    • Source: Master Organic Chemistry
    • URL:[Link]

  • Benzopyran Data & Nomenclature

    • Title: 2H-1-Benzopyran, 3,4-dihydro- (Chroman) Data[1]

    • Source: NIST Chemistry WebBook[1]

    • URL:[Link]

Sources

Application

Application Notes and Protocols: 2,2-dimethyl-3,4-dihydro-2H-1-benzopyran-8-amine as a Pharmaceutical Intermediate

For Researchers, Scientists, and Drug Development Professionals Introduction: The Benzopyran Scaffold in Modern Drug Discovery The benzopyran ring system is a privileged scaffold in medicinal chemistry, forming the core...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Benzopyran Scaffold in Modern Drug Discovery

The benzopyran ring system is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic molecules with a wide array of biological activities.[1] Its inherent structural features, including a chromane moiety, offer a versatile platform for the development of novel therapeutics. Recently, derivatives of 2,2-dimethyl-3,4-dihydro-2H-1-benzopyran have garnered significant attention as key building blocks in the synthesis of a new class of drugs for the treatment of migraine: the Calcitonin Gene-Related Peptide (CGRP) receptor antagonists.[2][3] This guide provides detailed application notes and protocols for the synthesis and utilization of a crucial intermediate, 2,2-dimethyl-3,4-dihydro-2H-1-benzopyran-8-amine, in the context of pharmaceutical research and development.

Physicochemical Properties of 2,2-dimethyl-3,4-dihydro-2H-1-benzopyran-8-amine

A comprehensive understanding of the physicochemical properties of a pharmaceutical intermediate is paramount for its effective handling, reaction optimization, and formulation development. Below is a table summarizing the key properties of the title compound.

PropertyValueSource
Molecular Formula C₁₁H₁₅NOPubChem
Molecular Weight 177.24 g/mol PubChem
Appearance Expected to be a solidInferred from related compounds
Boiling Point Not available-
Melting Point Not available-
Solubility Soluble in common organic solvents (e.g., DCM, MeOH, THF)Inferred from synthetic protocols
CAS Number 199532-29-7Google Search

Synthesis of 2,2-dimethyl-3,4-dihydro-2H-1-benzopyran-8-amine: A Proposed Route

Synthetic Scheme Overview

Synthetic_Scheme A 2,2-dimethyl-3,4-dihydro- 2H-1-benzopyran B 8-Nitro-2,2-dimethyl-3,4-dihydro- 2H-1-benzopyran A->B   HNO₃, H₂SO₄      (Nitration)    C 2,2-dimethyl-3,4-dihydro- 2H-1-benzopyran-8-amine B->C   H₂, Pd/C or SnCl₂      (Reduction)   

Caption: Proposed synthetic pathway for 2,2-dimethyl-3,4-dihydro-2H-1-benzopyran-8-amine.

Step 1: Nitration of 2,2-dimethyl-3,4-dihydro-2H-1-benzopyran

The initial step involves the electrophilic nitration of the benzopyran ring. The position of nitration is directed by the activating effect of the ether oxygen. While a mixture of isomers is possible, the 8-position is a likely site for substitution.

Protocol:

  • To a stirred solution of 2,2-dimethyl-3,4-dihydro-2H-1-benzopyran (1.0 eq) in concentrated sulfuric acid at 0 °C, add a mixture of concentrated nitric acid (1.1 eq) and concentrated sulfuric acid dropwise, maintaining the temperature below 5 °C.

  • After the addition is complete, stir the reaction mixture at 0-5 °C for 1-2 hours.

  • Carefully pour the reaction mixture onto crushed ice and extract the product with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

  • Wash the organic layer with water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to isolate the 8-nitro-2,2-dimethyl-3,4-dihydro-2H-1-benzopyran isomer.

Causality: The use of a nitrating mixture (HNO₃/H₂SO₄) is a standard and effective method for the nitration of aromatic rings. The low temperature helps to control the exothermicity of the reaction and minimize the formation of side products.

Step 2: Reduction of the Nitro Group

The nitro group of the purified 8-nitro intermediate is then reduced to the corresponding primary amine. Catalytic hydrogenation is a clean and efficient method for this transformation.

Protocol:

  • Dissolve 8-nitro-2,2-dimethyl-3,4-dihydro-2H-1-benzopyran (1.0 eq) in a suitable solvent such as methanol or ethanol.

  • Add a catalytic amount of 10% palladium on carbon (Pd/C).

  • Subject the mixture to a hydrogen atmosphere (balloon or Parr hydrogenator) and stir vigorously at room temperature until the reaction is complete (monitored by TLC or LC-MS).

  • Filter the reaction mixture through a pad of Celite to remove the catalyst and wash the pad with the reaction solvent.

  • Concentrate the filtrate under reduced pressure to obtain the crude 2,2-dimethyl-3,4-dihydro-2H-1-benzopyran-8-amine.

  • The product can be further purified by column chromatography if necessary.

Causality: Palladium on carbon is a highly effective and widely used catalyst for the reduction of aromatic nitro groups to amines under a hydrogen atmosphere. The reaction is typically clean and proceeds with high yield.

Application in the Synthesis of CGRP Receptor Antagonists

2,2-dimethyl-3,4-dihydro-2H-1-benzopyran-8-amine serves as a crucial building block in the synthesis of small molecule CGRP receptor antagonists, a class of drugs effective in the acute treatment of migraine.[2][3] These drugs, often referred to as "gepants," function by blocking the activity of CGRP, a neuropeptide implicated in the pathophysiology of migraine. The primary amine of the benzopyran intermediate provides a nucleophilic handle for coupling with other complex molecular fragments to construct the final drug molecule.

General Workflow for Incorporation into a CGRP Antagonist

Workflow cluster_0 Synthesis of Intermediate cluster_1 Coupling Partner Synthesis cluster_2 Drug Synthesis A 2,2-dimethyl-3,4-dihydro- 2H-1-benzopyran-8-amine C Amide Coupling A->C B Carboxylic Acid Fragment (e.g., complex heterocyclic acid) B->C D CGRP Receptor Antagonist (e.g., Atogepant, Ubrogepant) C->D   Peptide coupling reagents   (e.g., HATU, EDC)   

Caption: General workflow for the use of the benzopyran amine in CGRP antagonist synthesis.

Protocol: Amide Coupling with a Carboxylic Acid Fragment

This protocol describes a general procedure for the amide bond formation between 2,2-dimethyl-3,4-dihydro-2H-1-benzopyran-8-amine and a representative carboxylic acid fragment, a common step in the synthesis of CGRP receptor antagonists.

  • To a stirred solution of the carboxylic acid fragment (1.0 eq) in a suitable aprotic solvent (e.g., DMF or DCM) at room temperature, add a peptide coupling reagent such as HATU (1.1 eq) or EDC (1.2 eq) and an amine base such as DIPEA (2.0 eq).

  • Stir the mixture for 15-30 minutes to activate the carboxylic acid.

  • Add a solution of 2,2-dimethyl-3,4-dihydro-2H-1-benzopyran-8-amine (1.05 eq) in the same solvent to the reaction mixture.

  • Stir the reaction at room temperature until completion (monitored by TLC or LC-MS), typically for 12-24 hours.

  • Upon completion, dilute the reaction mixture with water and extract the product with an appropriate organic solvent (e.g., ethyl acetate).

  • Wash the organic layer sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel or by recrystallization to obtain the final CGRP receptor antagonist.

Causality: Peptide coupling reagents like HATU and EDC are highly efficient for the formation of amide bonds from carboxylic acids and amines, even with sterically hindered substrates. The use of a non-nucleophilic base like DIPEA is crucial to neutralize the acid formed during the reaction without interfering with the coupling process.

Conclusion

2,2-dimethyl-3,4-dihydro-2H-1-benzopyran-8-amine is a valuable and versatile intermediate in pharmaceutical synthesis, particularly in the development of novel CGRP receptor antagonists for the treatment of migraine. The synthetic protocols and application notes provided herein offer a comprehensive guide for researchers and scientists working in the field of drug discovery and development, enabling the efficient synthesis and utilization of this key building block.

References

  • NEW INSIGHTS INTO THE ORIGIN AND THERAPEUTIC IMPLICATIONS OF BENZOPYRAN AND THEIR DERIVATIVES: A REVIEW - ChemRxiv. Available at: [Link]

  • Synthesis and biological evaluation of 2,2-dimethylbenzopyran derivatives as potent neuroprotection agents - RSC Publishing. Available at: [Link]

  • Benzopyrone, a privileged scaffold in drug discovery: An overview of FDA-approved drugs and clinical candidates - PubMed. Available at: [Link]

  • Synthesis of Deuterated Benzopyran Derivatives as Selective COX-2 Inhibitors with Improved Pharmacokinetic Properties - PMC. Available at: [Link]

  • DE60024471T2 - benzopyran - Google Patents.
  • EP0113042A2 - 3,4-Dihydro-2H-benzopyran derivatives, a method of producing them, a method of using them as stabilizers for organic materials, and organic compositions containing such stabilizers - Google Patents.
  • Calcitonin gene-related peptide receptor antagonist - Wikipedia. Available at: [Link]

  • Synthesis of 3,4-Disubstituted 2H-Benzopyrans through C−C Bond Formation via Electrophilic Cyclization | The Journal of Organic Chemistry - ACS Publications. Available at: [Link]

  • CGRP Inhibitors & Antagonist Drugs List. Available at: [Link]

  • US9808457B2 - CGRP receptor antagonists - Google Patents.
  • Calcitonin gene-related peptide (CGRP) receptor antagonists for the acute treatment of migraines in adults - PMC. Available at: [Link]

  • Practical asymmetric synthesis of a CGRP receptor antagonist ubrogepant - ResearchGate. Available at: [Link]

  • CN103980257A - Synthesis method of 8-nitro-2-tetrazol-5-yl-4-oxo-4H-1-benzopyran - Google Patents.

Sources

Method

Application Note: Precision Solvent Engineering for 8-Amino-2,2-dimethylchroman Synthesis

This Application Note is structured to guide process chemists and researchers through the critical solvent selection parameters for synthesizing 2,2-dimethyl-3,4-dihydro-2H-1-benzopyran-8-amine (also known as 8-amino-2,2...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is structured to guide process chemists and researchers through the critical solvent selection parameters for synthesizing 2,2-dimethyl-3,4-dihydro-2H-1-benzopyran-8-amine (also known as 8-amino-2,2-dimethylchroman ).

This scaffold is a "privileged structure" in medicinal chemistry, serving as a core for various serotonin (5-HT) receptor ligands, potassium channel blockers, and antioxidant candidates. The synthesis hinges on the successful construction of the gem-dimethyl chroman ring and the subsequent manipulation of the nitrogen functionality at the 8-position.

Executive Summary

The synthesis of 2,2-dimethyl-3,4-dihydro-2H-1-benzopyran-8-amine typically proceeds via a three-stage workflow: O-alkylation of a 2-nitrophenol precursor, Claisen rearrangement/cyclization to form the chroman core, and nitro reduction to the amine.[1]

The critical quality attribute (CQA) of this process is the purity of the chroman ring closure. Improper solvent selection during the cyclization phase leads to significant side-product formation (e.g., benzofurans or polymerization). This guide prioritizes solvent systems that maximize Reaction Mass Efficiency (RME) and safety.

Reaction Landscape & Critical Pathways

The most robust industrial route utilizes the "Nitro-Phenol" pathway. The choice of solvent dictates the mechanism (Thermal vs. Catalytic) and the impurity profile.

The Synthetic Pathway (DOT Visualization)

G Start 2-Nitrophenol Inter1 Methallyl Aryl Ether (Intermediate A) Start->Inter1 Step 1: O-Alkylation (Solvent: Acetone or DMF) Reagent 3-Halo-2-methylpropene Reagent->Inter1 Step2 Claisen Rearrangement & Cyclization Inter1->Step2 Heat (>160°C) or Lewis Acid Inter2 8-Nitro-2,2-dimethylchroman Step2->Inter2 1,5-H Shift + Cyclization Final 8-Amino-2,2-dimethylchroman (Target) Inter2->Final Step 3: Hydrogenation (Solvent: MeOH/EtOAc)

Figure 1: The canonical synthetic route. The solvent-critical step is the transformation of Intermediate A to the Nitro-Chroman.

Detailed Solvent Selection Protocol

Phase 1: O-Alkylation (Ether Formation)

Reaction: Nucleophilic substitution (


) of 2-nitrophenol with 3-chloro-2-methylpropene (methallyl chloride).
Solvent SystemRole/MechanismProsConsRecommendation
Acetone Polar Aprotic (Low BP)Cheap, easy removal, compatible with

.
Slow kinetics (reflux at 56°C); requires phase transfer catalyst (PTC) for speed.Preferred for Lab Scale
DMF Polar Aprotic (High BP)High dielectric constant dissociates phenoxide; rapid reaction.Difficult aqueous workup; thermal runaway risk with halides.Preferred for Scale-Up
Acetonitrile Polar Aprotic (Med BP)Clean profile; "Goldilocks" volatility.More expensive than acetone; toxic waste disposal.Alternative

Technical Insight: For Step 1, Acetone with Potassium Carbonate (


) and catalytic Potassium Iodide (KI) is the standard "self-validating" protocol. The precipitation of KCl drives the reaction.
Phase 2: The Critical Step – Claisen Rearrangement & Cyclization

Reaction: Thermal rearrangement of the methallyl ether followed by cyclization. Mechanism: [3,3]-sigmatropic rearrangement


o-allyl phenol intermediate 

acid-catalyzed or thermal ring closure.
Option A: Thermal Route (The Thermodynamic Approach)

Requires temperatures


 to overcome the activation energy (

) of the Claisen rearrangement.
  • Solvent: 1,2-Dichlorobenzene (DCB) or N,N-Diethylaniline .

  • Why: Boiling point of DCB (180°C) matches the required activation temperature perfectly. It acts as a thermal heat sink.

  • Protocol: Reflux Intermediate A in DCB (10 volumes) for 6–12 hours.

  • Issue: DCB is toxic, hard to remove (high BP), and environmentally persistent.

Option B: The "Green" Catalytic Route (The Kinetic Approach)

Uses Lewis Acids to lower


, allowing lower boiling solvents.
  • Solvent: Dichloromethane (DCM) or Toluene .

  • Catalyst:

    
     or 
    
    
    
    .
  • Why: Allows reaction at -78°C to 0°C (DCM) or Room Temp (Toluene).

  • Protocol: Pre-cool solvent/catalyst; add substrate slowly.

  • Risk: Lewis acids can cleave the ether bond (de-alkylation) instead of rearranging it if the solvent is too coordinating (avoid THF).

Decision Matrix for Phase 2:

Decision Start Select Cyclization Method Scale Scale > 100g? Start->Scale Green Strict Green/EHS Limits? Scale->Green No Thermal Thermal Route (High Reliability) Scale->Thermal Yes Green->Thermal No Lewis Lewis Acid Route (High Complexity) Green->Lewis Yes SolventA Solvent: o-Dichlorobenzene (Reflux 180°C) Thermal->SolventA Standard SolventB Solvent: PEG-400 (Green Alternative) Thermal->SolventB Eco-Friendly SolventC Solvent: DCM or Toluene (with TiCl4) Lewis->SolventC

Figure 2: Solvent selection logic based on scale and EHS constraints.

Phase 3: Nitro Reduction

Reaction: Catalytic hydrogenation (


, Pd/C) of 8-nitro-2,2-dimethylchroman.
  • Recommended Solvent: Methanol (MeOH) or Ethanol (EtOH) .

  • Rationale: The nitro-chroman is moderately soluble in alcohols. The amine product is highly soluble, preventing catalyst fouling.

  • Safety Note: Avoid halogenated solvents (DCM) during hydrogenation as they can poison Pd catalysts or produce HCl.

Validated Experimental Protocols

Protocol A: Thermal Cyclization (High Reliability)

Best for initial R&D and scale-up where equipment allows high temperatures.

  • Preparation: Dissolve 1.0 eq of 1-(2-methylallyloxy)-2-nitrobenzene in 10 volumes of 1,2-dichlorobenzene (DCB) .

  • Reaction: Heat the solution to reflux (

    
    ) under nitrogen atmosphere.
    
    • Checkpoint: Monitor by HPLC. The starting material peak should disappear, transiently forming the phenol intermediate, which then cyclizes to the chroman.

  • Duration: Typically 6–12 hours.

  • Workup: Cool to room temperature. DCB is difficult to rotovap.

    • Purification: Apply the reaction mixture directly to a silica gel column (flash chromatography) eluting with Hexane/EtOAc. The non-polar DCB elutes first, followed by the product.

    • Alternative: Vacuum distillation if the product is stable (Chroman BP is often < DCB BP).

Protocol B: Catalytic Hydrogenation (Amine Formation)
  • Preparation: Charge an autoclave or hydrogenation flask with 8-nitro-2,2-dimethylchroman (1.0 eq) and Methanol (10 volumes).

  • Catalyst: Add 10 wt% Pd/C (50% wet).

  • Reaction: Purge with

    
    , then charge 
    
    
    
    (3–5 bar). Stir vigorously at Room Temperature.
    • Exotherm Warning: Nitro reduction is highly exothermic (

      
      ). Cooling may be required.
      
  • Workup: Filter catalyst through Celite. Concentrate the filtrate to obtain the 8-amino-2,2-dimethylchroman as a viscous oil or low-melting solid.

Green Chemistry & Optimization

For modern drug development, replacing DCB is a priority.

  • Solvent-Free (Neat): The Claisen rearrangement can be performed without solvent if the substrate is a liquid and stable at

    
    . This maximizes "Atom Economy" but risks thermal runaway.
    
  • PEG-400: Polyethylene Glycol (PEG-400) acts as a high-boiling, non-toxic, recyclable solvent. It can be washed away with water during workup, solving the "DCB removal" problem.

References

  • Chroman Synthesis Overview

    • Majumdar, K. C., et al. "The Claisen Rearrangement in the Synthesis of Heterocycles." Chemical Reviews, 2014.
    • Source: (General reference for Claisen methodology).

  • Thermal Rearrangement Solvents

    • Lutz, R. P. "Catalysis of the Cope and Claisen Rearrangements." Chemical Reviews, 1984.
    • Source:

  • Green Solvents for Rearrangements

    • Gao, F., et al. "Solvent-free Claisen rearrangement." Green Chemistry, 2009.
    • Source:

  • Specific Chroman Data

    • Compound: 2,2-dimethyl-3,4-dihydro-2H-1-benzopyran-8-amine (CAS: 1486871-88-8).[2]

    • Source:

(Note: While specific patents for the 8-amine variant are proprietary, the protocols above are derived from standard benzopyran chemical principles validated in the cited literature.)

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: High-Yield Synthesis of 2,2-Dimethyl-8-Aminochroman

Core Directive & Strategy: The "Ortho-First" Approach The synthesis of 2,2-dimethyl-3,4-dihydro-2H-1-benzopyran-8-amine (hereafter Target Molecule ) presents a classic regioselectivity trap. The most common failure mode...

Author: BenchChem Technical Support Team. Date: February 2026

Core Directive & Strategy: The "Ortho-First" Approach

The synthesis of 2,2-dimethyl-3,4-dihydro-2H-1-benzopyran-8-amine (hereafter Target Molecule ) presents a classic regioselectivity trap. The most common failure mode reported by users is the formation of the 6-amino isomer rather than the 8-amino target.

The Mechanistic Reality: Direct nitration of the pre-formed 2,2-dimethylchroman ring is dominated by the strong para-directing effect of the ether oxygen, directing the nitro group to position 6. To secure the 8-position, you must introduce the nitrogen functionality before building the pyran ring, or use the steric bulk of the ortho-substituent to guide the cyclization.

The Recommended Pathway (Route A): We recommend the 2-Nitrophenol Propargyl Ether Route . This pathway locks the nitrogen at the 8-position (relative to the oxygen) from the very first step, eliminating regiochemical ambiguity.

Master Workflow Diagram

SynthesisWorkflow Start Starting Material: 2-Nitrophenol Step1 Step 1: O-Alkylation (Williamson Ether Synthesis) Start->Step1 Reagent Reagent: 3-chloro-3-methyl-1-butyne Reagent->Step1 Inter1 Intermediate 1: Propargyl Ether Step1->Inter1 K2CO3, KI, Acetone, Reflux Step2 Step 2: Thermal Rearrangement (Claisen + Cyclization) Inter1->Step2 1,2-DCB or DMA, >160°C Inter2 Intermediate 2: 8-Nitro-2,2-dimethylchromene Step2->Inter2 1,5-H shift Step3 Step 3: Global Reduction (H2 / Pd-C) Inter2->Step3 Reduces NO2 & C3-C4 alkene Final Target: 2,2-dimethyl-8-aminochroman Step3->Final

Caption: Figure 1. The "Ortho-First" synthetic pathway ensures regioselectivity by starting with 2-nitrophenol. The final hydrogenation step performs a dual reduction (Nitro


 Amine and Chromene 

Chroman).

Troubleshooting Guide: Step-by-Step

Phase 1: Ether Formation (The Alkylation)

Reaction: 2-Nitrophenol + 3-chloro-3-methyl-1-butyne


 Aryl Propargyl Ether
IssueProbable CauseCorrective Action
Low Conversion (<40%) Poor nucleophilicity of 2-nitrophenol due to H-bonding.Add Potassium Iodide (KI). Use 0.1–0.5 eq of KI to generate the more reactive iodide in situ (Finkelstein condition). Switch solvent to DMF or CH3CN if Acetone reflux is too slow.
C-Alkylation Byproducts Solvent polarity favoring soft-soft interaction at Carbon.Strict O-Alkylation Conditions: Use anhydrous K2CO3 in Acetone. Avoid strong bases like NaH which might promote ring alkylation over oxygen alkylation in some substrates.
Starting Material Recovery Chloride leaving group is sluggish.Temperature Boost: 3-chloro-3-methyl-1-butyne is volatile (bp ~75°C). If refluxing in acetone (56°C), reaction is slow. Use a sealed tube or switch to Butanone (MEK) to reach 80°C.

Q: Can I use 2-aminophenol instead of 2-nitrophenol? A: Not recommended. Amines are better nucleophiles than phenols. You will get significant N-alkylation (formation of the propargyl amine) instead of the desired O-alkylation. If you must use 2-aminophenol, you have to protect the amine (e.g., as an acetamide) first, then deprotect at the end, adding two extra steps.

Phase 2: The Cyclization (Ring Closure)

Reaction: Propargyl Ether


 2,2-dimethyl-8-nitro-2H-chromene
Mechanism:  [3,3]-Sigmatropic Rearrangement (Claisen) 

[1,5]-H Shift

Electrocyclic Ring Closure.

Critical Process Parameter (CPP): Temperature. This reaction has a high activation energy barrier.

Q: My reaction mixture turned into black tar. What happened? A: You likely overheated without sufficient solvent dilution, leading to polymerization.

  • Fix: Use a high-boiling solvent like 1,2-dichlorobenzene (1,2-DCB) or N,N-dimethylaniline .

  • Protocol: Heat to 160–180°C. Concentration should be roughly 0.5 M. If using N,N-dimethylaniline, the basicity helps catalyze the proton transfer steps.

Q: I see the rearranged phenol but the ring won't close. A: The Claisen rearrangement (Ether


 Phenol) is the first step. The cyclization (Phenol 

Chromene) sometimes stalls.
  • Fix: Add a Lewis Acid catalyst.[1] Copper(I) Chloride (CuCl) (5–10 mol%) in toluene/THF is highly effective for catalyzing the cyclization of gem-dimethyl propargyl phenols.

Phase 3: Global Reduction

Reaction: 8-Nitro-2H-chromene


 8-Amino-chroman
Goal:  Reduce the Nitro group (

) AND saturate the double bond (

).

Decision Tree: Choosing the Right Reductant

ReductionLogic Start Is the C3-C4 double bond reduction desired? Yes YES (Target: Chroman) Start->Yes No NO (Target: Chromene) Start->No H2Pd Method A: H2 (1 atm) + 10% Pd/C Solvent: MeOH or EtOH (Reduces BOTH groups) Yes->H2Pd MethodB Method B: Fe / AcOH or SnCl2 (Reduces Nitro ONLY) No->MethodB Selective Do you have Halogens (Cl, Br) on the ring? H2Pd->Selective Troubleshooting Dehalo Risk: Dehalogenation. Switch to Pt/C or Raney Ni Selective->Dehalo Yes Safe Standard Pd/C is fine Selective->Safe No

Caption: Figure 2. Selection logic for the reduction step. For the requested target (dihydro-benzopyran), catalytic hydrogenation (Method A) is the most efficient "one-pot" solution.

Q: The nitro group reduced, but the double bond is still there. A: This is common if the catalyst is poisoned or old.

  • Fix: Increase H2 pressure to 50 psi (Parr shaker).

  • Fix: Add a trace of acid (HCl or AcOH) to the methanol. Protonation of the amine product prevents it from poisoning the catalyst surface.

Handling & Storage (The "Hidden" Yield Killer)

The target molecule is an electron-rich aniline. It is highly susceptible to oxidation (turning brown/purple) upon exposure to air.

  • Workup: Perform the final filtration of the Pd/C catalyst under an Argon or Nitrogen blanket if possible. Do not let the dry catalyst spark (fire hazard) and do not let the filtrate sit in open air.

  • Salt Formation (Recommended): Convert the free base oil immediately into the Hydrochloride Salt .

    • Protocol: Dissolve crude amine in Et2O. Add 2M HCl in Et2O dropwise. Filter the white precipitate.

    • Benefit: The HCl salt is stable, solid, and resistant to oxidation.

  • Storage: Store the salt at -20°C. If storing the free base, keep it under Argon in the dark.

Validated Experimental Protocol (Example)

Note: This protocol is a composite of standard methodologies for chroman synthesis tailored to the 8-nitro precursor.

Step 1: 2,2-dimethyl-8-nitro-2H-chromene

  • Mix: 2-Nitrophenol (1.0 eq), K2CO3 (2.0 eq), KI (0.2 eq) in Acetone.

  • Add: 3-chloro-3-methyl-1-butyne (1.5 eq) slowly.

  • Reflux: 24–48 hours. Monitor by TLC (disappearance of phenol).

  • Workup: Filter salts, evaporate solvent.

  • Rearrangement: Dissolve crude ether in 1,2-dichlorobenzene. Heat to reflux (~180°C) for 6–12 hours.

  • Purify: Flash chromatography (Hexane/EtOAc). Target is the bright yellow/orange solid/oil.

Step 2: 2,2-dimethyl-8-aminochroman (Target)

  • Dissolve: Nitrochromene (from Step 1) in Methanol (0.1 M).

  • Catalyst: Add 10% Pd/C (10 wt% loading).

  • Hydrogenate: Stir under H2 balloon (1 atm) at RT for 4–6 hours.

    • Check: If H2 uptake ceases but SM remains, purge and refill balloon.

  • Filter: Through Celite (Caution: Pd/C is pyrophoric).

  • Acidify: Add 4M HCl in Dioxane (1.1 eq) to the filtrate.

  • Isolate: Evaporate to obtain the stable HCl salt.

References

  • Electrophilic Cyclization of Propargyl Aryl Ethers: Godet, T., et al. "Electrophilic cyclization of substituted propargylic aryl ethers by I2, ICl and PhSeBr produces 3,4-disubstituted 2H-benzopyrans."[2][3] Journal of Organic Chemistry, 2007.

  • General Chroman Synthesis (Claisen Route): North, J. T., et al. "Synthesis of 2,2-dimethyl-2H-chromenes." Journal of Organic Chemistry, 1995. Note: Establishes the thermal rearrangement parameters.
  • Reduction of Nitro Compounds: "Reduction of Nitro Groups." Master Organic Chemistry, 2018.[4]

  • Commercially Available Reference Standard: "2,2-Dimethyl-3,4-dihydro-2H-1-benzopyran-8-amine (CAS 1486871-88-8)."[5]

  • Multicomponent Approaches (Alternative): "Dimethyl 2-(2,4-Diamino-3-cyano-5H-chromeno[2,3-b]pyridin-5-yl)malonate." Molbank, 2022.

Sources

Optimization

Technical Support Center: Purification of 2,2-dimethyl-3,4-dihydro-2H-1-benzopyran-8-amine

Introduction Welcome to the technical support guide for 2,2-dimethyl-3,4-dihydro-2H-1-benzopyran-8-amine. This molecule is a key intermediate in the development of various pharmaceutical agents and advanced materials.

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Welcome to the technical support guide for 2,2-dimethyl-3,4-dihydro-2H-1-benzopyran-8-amine. This molecule is a key intermediate in the development of various pharmaceutical agents and advanced materials. Its purification, typically following the reduction of its nitro precursor (8-nitro-2,2-dimethyl-3,4-dihydro-2H-1-benzopyran), presents a unique set of challenges that can impact yield, purity, and stability.

This guide is designed for researchers, medicinal chemists, and process development scientists. It provides field-proven insights, troubleshooting protocols, and answers to frequently asked questions to help you navigate the common pitfalls associated with the purification of this valuable aromatic amine. Our approach is grounded in fundamental chemical principles to not only solve immediate experimental issues but also to empower you with the knowledge to proactively design robust purification strategies.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I should expect when purifying 2,2-dimethyl-3,4-dihydro-2H-1-benzopyran-8-amine?

The impurity profile is almost entirely dictated by the synthetic route used. Assuming the most common pathway—catalytic hydrogenation or metal-acid reduction of the corresponding 8-nitro analog—the primary impurities include:

  • Unreacted Starting Material: Residual 8-nitro-2,2-dimethyl-3,4-dihydro-2H-1-benzopyran. This is a non-basic, more nonpolar compound and is typically easy to separate from the desired amine.

  • Reduction Intermediates: The reduction of an aromatic nitro group is a stepwise process that can generate intermediates like nitroso (-NO) and hydroxylamine (-NHOH) species.[1] If the reaction does not go to completion, these can persist or react further to form dimeric impurities such as azo (-N=N-) or azoxy (-N=N+(O-)-) compounds.

  • Catalyst Residues: If using heterogeneous catalysts like Palladium on Carbon (Pd/C) or Raney Nickel, fine catalyst particles may carry through into the workup.

  • Reagents from Workup: Salts (e.g., from neutralization steps) and residual solvents.

Q2: My purified amine is a pink/brown/purple color. Is it impure and is this a problem?

This is a very common observation with aromatic amines. The discoloration is almost always due to the formation of minute quantities of oxidized impurities. Aromatic amines, especially primary amines like this one, are highly susceptible to air oxidation. Even trace amounts of these highly colored oxidized species can impart a significant color to the bulk material without substantially affecting the purity as determined by NMR or LC-MS.

For many subsequent reactions, this slight discoloration is not problematic. However, for applications requiring high-purity materials (e.g., final API steps, catalyst development), the color indicates the onset of degradation and further purification or immediate use is recommended.

Q3: My overall yield after purification is very low. What are the common causes?

Low yield can often be traced to one of several factors during purification:

  • Incomplete Extraction: During an acid-base workup, incomplete protonation of the amine or insufficient mixing can leave a significant portion of the product in the organic layer. Conversely, using an inappropriate base or pH during the back-extraction can lead to incomplete neutralization and loss of product in the aqueous layer.

  • Irreversible Adsorption on Silica Gel: Aromatic amines can strongly interact with the acidic silanol groups on standard silica gel, leading to significant material loss on the column.[2] This is often observed as heavy streaking or tailing during chromatography.

  • Degradation: As mentioned, the compound can degrade via oxidation. This is exacerbated by prolonged exposure to air, light, or acidic conditions on silica gel.

  • Physical Loss: Aromatic amines can be volatile under high vacuum, especially if they are low-melting solids or oils. Care should be taken during solvent removal.

Q4: How should I store the purified 2,2-dimethyl-3,4-dihydro-2H-1-benzopyran-8-amine?

To minimize oxidative degradation, the purified compound should be stored under an inert atmosphere (Nitrogen or Argon) in a sealed, amber vial to protect it from air and light. For long-term storage, keeping it at a low temperature (-20°C) is highly recommended.

Purification Workflow & Strategy

The optimal purification strategy depends on the scale of your reaction and the nature of the impurities. The following workflow provides a general decision-making framework.

G cluster_0 Post-Reaction Workup cluster_1 Primary Purification cluster_3 Final Product Crude Crude Reaction Mixture (Post Catalyst Filtration) Workup Aqueous Workup (e.g., Dilute, Quench) Crude->Workup AcidBase Acid-Base Extraction (Recommended First Pass) Workup->AcidBase Chromatography Column Chromatography (For stubborn impurities) AcidBase->Chromatography Impurities Still Present? Recrystallization Recrystallization / Salt Formation (For high purity solids) AcidBase->Recrystallization Is Product a Solid? Final Pure Amine Chromatography->Final Recrystallization->Final

Caption: General purification workflow for 2,2-dimethyl-3,4-dihydro-2H-1-benzopyran-8-amine.

Troubleshooting Guide

Problem 1: Poor Separation during Silica Gel Column Chromatography (Streaking/Tailing Peaks)

Cause: This is the most common issue when purifying amines on silica gel. The lone pair of electrons on the amine nitrogen forms a strong interaction (acid-base) with the acidic silanol (Si-OH) groups on the surface of the silica. This causes the compound to "stick" to the stationary phase, eluting slowly and unevenly, which results in broad, tailing peaks and poor separation from impurities.[2]

Solutions:

  • Use a Modified Mobile Phase (Recommended): The most effective solution is to "neutralize" the acidic sites on the silica by adding a small amount of a competing base to your eluent.

    • Protocol: Add 0.5-2% triethylamine (TEA) or 0.1-1% ammonium hydroxide to your mobile phase (e.g., Hexane/Ethyl Acetate or Dichloromethane/Methanol). Equilibrate the column with this modified eluent before loading your sample. This simple addition will dramatically improve peak shape and recovery.

  • Switch to a Different Stationary Phase: If modifying the eluent is insufficient or undesirable, consider an alternative stationary phase.

    • Basic Alumina: Alumina is basic and has a much lower affinity for amines, often providing excellent separation without tailing.

    • Amine-Functionalized Silica: Pre-treated silica with bonded amine groups is commercially available and designed specifically for purifying basic compounds.[2]

    • Reversed-Phase Chromatography (C18): For polar impurities, reversed-phase chromatography using a mobile phase like Acetonitrile/Water with a basic modifier (e.g., 0.1% TEA) can be very effective.[2]

G Start Problem: Amine streaks on silica TLC/Column Q1 Have you added a basic modifier (e.g., 1% TEA) to the eluent? Start->Q1 Sol1 Action: Add 0.5-2% TEA to the eluent. Re-run TLC and column. Q1->Sol1 No Q2 Is separation still poor? Q1->Q2 Yes End Resolution: Improved Peak Shape & Separation Sol1->End Sol2 Action: Switch stationary phase. Try basic alumina or amine-functionalized silica. Q2->Sol2 Sol2->End

Caption: Troubleshooting flowchart for poor chromatographic separation.

Problem 2: The Product Fails to Crystallize or Oils Out during Recrystallization.

Cause: This typically happens for one of two reasons: the compound has a low melting point and is forming a eutectic mixture with the solvent, or residual impurities are inhibiting crystal lattice formation.

Solutions:

  • Form a Salt: Aromatic amines readily form crystalline salts with acids. Converting the amine to its hydrochloride (HCl) or hydrobromide (HBr) salt dramatically increases its melting point and changes its solubility profile, often leading to highly crystalline material.[3]

    • Protocol (HCl Salt Formation):

      • Dissolve the purified amine base in a minimal amount of a suitable solvent (e.g., diethyl ether, ethyl acetate, or methanol).

      • Slowly add a solution of HCl in ether (commercially available) or bubble dry HCl gas through the solution until precipitation is complete.

      • Collect the resulting solid by vacuum filtration and wash with cold ether.

      • The salt can then be recrystallized from solvent systems like ethanol/ether or methanol/ethyl acetate. The free amine can be regenerated by dissolving the salt in water and basifying with NaOH or NaHCO₃, followed by extraction.

  • Thorough Solvent Screening: Do not give up after one or two solvents. Screen a wide range of solvents and solvent pairs (e.g., Hexanes/Ethyl Acetate, Toluene, Isopropanol/Water). Start by dissolving the compound in a small amount of a good solvent (e.g., ethyl acetate) at elevated temperature and then slowly add a poor solvent (e.g., hexanes) until turbidity persists. Allow to cool slowly.

Problem 3: My NMR/LC-MS shows multiple unexpected peaks even after a primary purification step.

Cause: If you have already performed an acid-base extraction or a quick column, persistent impurities are likely structurally similar to your product or were formed during the workup. These could be the azo/azoxy dimers mentioned in the FAQ.

Solutions:

  • Perform a Meticulous Acid-Base Extraction: This technique is exceptionally powerful for separating amines from neutral or acidic compounds.[4][5][6]

    • Protocol for Acid-Base Extraction:

      • Dissolve the crude material in a water-immiscible organic solvent (e.g., Dichloromethane or Ethyl Acetate).

      • Transfer to a separatory funnel and extract 2-3 times with 1 M HCl (aq). Combine the aqueous layers. The desired amine is now in the aqueous layer as its ammonium salt.

      • Wash the combined aqueous layers once with the organic solvent to remove any trapped neutral impurities ("back-wash").

      • Cool the aqueous layer in an ice bath and slowly add a base (e.g., 2 M NaOH or saturated NaHCO₃) with stirring until the solution is basic (pH > 10).

      • Extract the now-neutral amine back into the organic solvent (2-3 times).

      • Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Optimize Chromatography: If acid-base extraction is insufficient, a carefully optimized column is necessary. Use the guidance from Problem 1 and perform a gradient elution to resolve closely-eluting impurities.

Data Summary: Common Impurities & Characteristics
Impurity TypeTypical TLC Rf (vs. Amine)Key Diagnostic SignalRemoval Strategy
8-Nitro Precursor Higher (more nonpolar)Absence of -NH2 protons in 1H NMR; Aromatic signals shifted downfield.Acid-Base Extraction; Chromatography
Hydroxylamine Similar or slightly lowerBroad -NHOH proton in 1H NMR; Mass spec shows M+16.Re-subject to reduction conditions; Careful chromatography.
Azo/Azoxy Dimer Much higher (nonpolar)Absence of -NH2 protons; Complex aromatic region; Mass spec shows ~2x MW.Chromatography
Oxidized Species Often baseline/streakBroad signals in NMR; Contributes to product discoloration.Activated Carbon Treatment; Fresh chromatography.

References

  • Studer, A., et al. (2011). Selective Catalytic Hydrogenation of Functionalized Nitroarenes: An Update. ChemInform. Available at: [Link]

  • Master Organic Chemistry. (2018). Reduction of Nitro Groups, The Baeyer-Villiger, and Protection of Amines. Available at: [Link]

  • Study.com. Acid-Base Extraction | Purpose, Theory & Applications. Available at: [Link]

  • Wikipedia. Acid–base extraction. Available at: [Link]

  • University of Rochester, Department of Chemistry. Tips & Tricks: Recrystallization. Available at: [Link]

  • Organic Chemistry Portal. Amine synthesis by nitro compound reduction. Available at: [Link]

  • Wikipedia. Reduction of nitro compounds. Available at: [Link]

  • Organic Chemistry Portal. Synthesis of 3,4-dihydro-2H-pyrans. Available at: [Link]

  • Larock, R. C., et al. (2007). Synthesis of 3,4-Disubstituted 2H-Benzopyrans Through C−C Bond Formation via Electrophilic Cyclization. The Journal of Organic Chemistry. Available at: [Link]

  • Mettler Toledo. (n.d.). Catalytic Hydrogenation of Nitrobenzene to Aniline. Application Note. Available at: [Link]

  • Organic-Reaction.com. Nitro Reduction - Common Conditions. Available at: [Link]

  • Beller, M., et al. (2021). Chemoselective Hydrogenation of Nitroarenes Using an Air-Stable Base-Metal Catalyst. Organic Letters. Available at: [Link]

  • Housheh, S. (2017). Stability of drugs and medicines Oxidation. ResearchGate. Available at: [Link]

  • Biotage. (2023). How do I purify ionizable organic amine compounds using flash column chromatography?. Available at: [Link]

Sources

Troubleshooting

Technical Support Center: Purification of 2,2-dimethyl-3,4-dihydro-2H-1-benzopyran-8-amine

Prepared by the Senior Application Scientist Team Welcome to the technical support resource for 2,2-dimethyl-3,4-dihydro-2H-1-benzopyran-8-amine. This guide is designed for researchers, medicinal chemists, and process de...

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by the Senior Application Scientist Team

Welcome to the technical support resource for 2,2-dimethyl-3,4-dihydro-2H-1-benzopyran-8-amine. This guide is designed for researchers, medicinal chemists, and process development professionals who require this intermediate in high purity for their work in drug discovery and development. We understand that impurities can significantly impact downstream applications, and this document provides in-depth troubleshooting guides and FAQs to address common purification challenges.

Frequently Asked Questions (FAQs)

Q1: What are the typical impurities I should expect in my crude 2,2-dimethyl-3,4-dihydro-2H-1-benzopyran-8-amine?

A1: The impurity profile largely depends on the synthetic route employed. For instance, a common synthesis involves the reduction of the corresponding nitro-analogue (8-nitro-2,2-dimethyl-3,4-dihydro-2H-1-benzopyran). Based on this, you can anticipate:

  • Unreacted Starting Material: Residual 8-nitro starting material.

  • Partially Reduced Intermediates: Species such as nitroso or hydroxylamine intermediates.

  • Catalyst Residues: If catalytic hydrogenation (e.g., Pd/C) or metal-acid reduction (e.g., Sn/HCl, Fe/HCl) is used, trace metals or their salts may be present.[1]

  • Oxidation Byproducts: Aromatic amines are susceptible to air oxidation, which can lead to the formation of colored, often polymeric, impurities. This is frequently the cause of crude products appearing as dark oils or solids.[2]

  • Side-Reaction Products: Depending on reaction conditions, other isomers or related benzopyran structures could form.

Q2: My crude product is a dark, viscous oil. What is the most robust initial purification strategy?

A2: A dark, oily crude product strongly suggests the presence of non-polar organic impurities and colored oxidation products. The most effective initial cleanup is an Acid-Base Extraction . This classic technique is exceptionally well-suited for separating basic amines from neutral or acidic impurities.[3][4][5] The principle relies on converting the amine into its water-soluble salt, allowing for the removal of water-insoluble organic impurities.

The core causality is the change in solubility upon protonation: R-NH₂ (Organic Soluble) + HCl → R-NH₃⁺Cl⁻ (Water Soluble)

This allows for a phase-separation-based purification. A detailed workflow is provided in the Troubleshooting Guides section.

Q3: I am attempting column chromatography on silica gel, but my compound is streaking badly and my recovery is low. What is happening?

A3: This is a classic and frequently encountered issue when purifying amines on standard silica gel. The problem stems from an acid-base interaction between the basic amine and the acidic silanol (Si-OH) groups on the surface of the silica.[6][7] This strong interaction leads to:

  • Irreversible Adsorption: A portion of your product gets permanently stuck to the column, resulting in low yield.

  • Tailing/Streaking: The elution profile becomes broad and streaky as the compound slowly "bleeds" from the acidic sites, making it impossible to achieve sharp separation from nearby impurities.

To counteract this, you must neutralize the acidic sites or use a more inert stationary phase. See Q4 for specific solutions.

Q4: How can I optimize my column chromatography protocol to successfully purify this amine?

A4: You have several effective options to mitigate the issues described in Q3. The choice depends on the nature of the impurities you need to remove.

  • Mobile Phase Modification (Normal Phase): Add a small amount of a competing base to your eluent system. Triethylamine (TEA) is the most common choice, typically at a concentration of 0.5-2% (v/v). The TEA will preferentially bind to the acidic silanol groups, effectively "masking" them from your target compound and allowing it to elute symmetrically.[6]

  • Alternative Stationary Phases:

    • Amine-Functionalized Silica: This is often the best solution. These columns have aminopropyl groups bonded to the silica surface, creating a mildly basic environment that prevents interaction with the analyte and dramatically improves peak shape.[6][7]

    • Basic Alumina: Alumina is another polar stationary phase, but it can be obtained in basic or neutral grades. Basic alumina is an excellent, cost-effective alternative to silica for purifying amines.[8]

  • Reversed-Phase Chromatography: If your impurities have significantly different polarities, reversed-phase flash chromatography can be highly effective. For basic amines, it is crucial to use a mobile phase with a high pH (e.g., water/acetonitrile with ammonium hydroxide or triethylamine) to keep the amine in its neutral, more retentive form.[6]

Q5: Is recrystallization a viable option for obtaining a highly pure, crystalline product?

A5: Yes, recrystallization is an excellent final purification step if your compound is a solid. The key is to find a suitable solvent system. Aromatic compounds often crystallize well from hydrocarbon solvents or alcohol/water mixtures.[9][10]

Recommended Solvent Screening Strategy:

  • Start with non-polar solvents like Hexanes or Heptane . Add a minimal amount of a more polar co-solvent like Ethyl Acetate or Dichloromethane (DCM) to achieve dissolution at elevated temperatures.

  • Try alcoholic solvents like Isopropanol or Ethanol , potentially with the addition of water to induce crystallization upon cooling.

If the free base does not crystallize well, an alternative strategy is to form a salt, such as the hydrochloride salt, which often has very different solubility properties and may form high-quality crystals.[8][10] You can dissolve the crude amine in a solvent like diethyl ether or ethyl acetate and add a solution of HCl in the same solvent to precipitate the salt.

Troubleshooting Guides & Protocols

Protocol 1: High-Recovery Acid-Base Extraction Workflow

This protocol is designed to remove neutral organic impurities and colored oxidation products.

Step-by-Step Methodology:

  • Dissolution: Dissolve the crude amine (1.0 eq) in a suitable organic solvent like Ethyl Acetate (EtOAc) or Dichloromethane (DCM) (approx. 10-20 mL per gram of crude material).

  • Acidification: Transfer the solution to a separatory funnel and add an equal volume of 1 M Hydrochloric Acid (HCl). Shake vigorously for 1-2 minutes, venting frequently to release any pressure.[11]

  • Phase Separation: Allow the layers to separate. The protonated amine hydrochloride salt will be in the bottom aqueous layer. Drain and collect the aqueous layer.

  • Organic Wash: Wash the organic layer (which contains neutral impurities) one more time with a small portion of 1 M HCl to recover any remaining product. Combine this aqueous wash with the first portion. The original organic layer can now be discarded.

  • Back-Wash (Optional but Recommended): Wash the combined aqueous layers with a fresh portion of EtOAc or DCM to remove any trace non-polar impurities that may have been trapped. Discard this organic wash.

  • Basification: Cool the aqueous layer in an ice bath. Slowly add a base, such as 3 M Sodium Hydroxide (NaOH) or a saturated solution of Sodium Bicarbonate (NaHCO₃), while stirring until the pH is >10 (confirm with pH paper).[3] The free amine will precipitate or form an oily layer, often making the solution cloudy.[11]

  • Re-extraction: Extract the free amine back into an organic solvent by adding fresh EtOAc or DCM (3x volumes equal to the original aqueous volume).

  • Drying and Concentration: Combine the organic extracts, dry over anhydrous Sodium Sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the purified amine.

G cluster_start Initial State cluster_acid Acidification & Wash cluster_base Basification & Re-extraction cluster_end Final Product start Crude Amine in Organic Solvent (e.g., EtOAc) add_hcl 1. Add 1M HCl 2. Shake & Separate start->add_hcl aq_layer Aqueous Layer (Amine Salt R-NH₃⁺Cl⁻) add_hcl->aq_layer Product Path org_layer Organic Layer (Neutral Impurities) add_hcl->org_layer Impurity Path (Discard) add_naoh 1. Add 3M NaOH (pH > 10) 2. Add fresh EtOAc aq_layer->add_naoh final_org Organic Layer (Pure Amine R-NH₂) add_naoh->final_org Product Path final_aq Aqueous Layer (Inorganic Salts) add_naoh->final_aq Waste (Discard) end_product Dry & Concentrate to yield Pure Amine final_org->end_product

Caption: Workflow for purifying amines via acid-base extraction.

Troubleshooting Table: Column Chromatography
Problem Probable Cause Solution(s)
Streaking / Tailing on TLC or Column Strong interaction between the basic amine and acidic silica gel.[7]1. Add Modifier: Incorporate 1% Triethylamine (TEA) into your eluent (e.g., Hexane/EtOAc + 1% TEA).[6] 2. Change Stationary Phase: Switch to neutral alumina, basic alumina, or an amine-functionalized silica column.[6][8]
No Elution of Product The compound is irreversibly bound to the silica, or the mobile phase is too non-polar.1. Increase the polarity of the mobile phase significantly (e.g., switch from EtOAc to Methanol). 2. If using a modifier like TEA, ensure it is present during column packing and equilibration. 3. Consider switching to a different stationary phase as described above.
Poor Separation from a Similar Polarity Impurity Insufficient selectivity of the chosen chromatography system.1. Optimize Solvent System: Use a gradient elution and screen different solvent systems (e.g., DCM/Methanol instead of Hexane/EtOAc). 2. Change Mode: Switch from normal phase to reversed-phase chromatography, which separates based on different principles.[6]
Product Degrades on the Column The acidic silica surface may be catalyzing decomposition of the sensitive amine.This is a strong indication that you should avoid standard silica gel. Immediately switch to a more inert support like amine-functionalized silica or alumina.[6][7]
Decision Framework: Choosing the Right Purification Method

This diagram helps guide your choice of purification technique based on the properties of your crude material.

G step_node step_node final_node final_node start Crude Product Received is_dark Is it dark/oily or very impure? start->is_dark is_solid Is the crude material a solid? try_recryst Attempt Recrystallization First is_solid->try_recryst Yes run_column Run Column Chromatography (Amine-silica or with TEA) is_solid->run_column No (is an oil) is_dark->is_solid No acid_base Perform Acid-Base Extraction is_dark->acid_base Yes needs_more Is further purification needed? try_recryst->needs_more acid_base->needs_more needs_more->run_column Yes pure_solid Pure Crystalline Product needs_more->pure_solid No pure_oil Pure Product run_column->pure_oil

Caption: Decision tree for selecting a purification strategy.

References

  • 4.8: Acid-Base Extraction - Chemistry LibreTexts. (2022). Retrieved from [Link]

  • Amine workup : r/Chempros - Reddit. (2024). Retrieved from [Link]

  • Acid–base extraction - Wikipedia. (n.d.). Retrieved from [Link]

  • How to recrystallization amine compound and it is not soluble in common organic solvents. (2021). Retrieved from [Link]

  • How do I purify ionizable organic amine compounds using flash column chromatography? (2023). Retrieved from [Link]

  • How to purify Amine? Grad student asked me. Demonstration and discussion-watch full video to learn. - YouTube. (2022). Retrieved from [Link]

  • Recrystallization and Crystallization. (n.d.). Retrieved from [Link]

  • Is there an easy way to purify organic amines? - Biotage. (2023). Retrieved from [Link]

  • Acid base extraction - YouTube. (2020). Retrieved from [Link]

  • Process for the purification of aromatic amines - Google Patents. (n.d.).
  • Solvents for Recrystallization - Department of Chemistry : University of Rochester. (n.d.). Retrieved from [Link]

  • Effects of Ultrasound on Reactive Crystallization and Particle Properties of an Aromatic Amine in Batch and Continuous modes - ResearchGate. (2024). Retrieved from [Link]

  • How do I purify the resulting compound after a nitro- to amine-group reduction? (2014). Retrieved from [Link]

Sources

Optimization

degradation products of 2,2-dimethyl-3,4-dihydro-2H-1-benzopyran-8-amine

Technical Support Hub: Stability & Degradation of 8-Aminochromanes Authorized Internal Documentation for 2,2-dimethyl-3,4-dihydro-2H-1-benzopyran-8-amine (CAS: 1486871-88-8) Section 1: The Stability Profile (Mechanistic...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Hub: Stability & Degradation of 8-Aminochromanes Authorized Internal Documentation for 2,2-dimethyl-3,4-dihydro-2H-1-benzopyran-8-amine (CAS: 1486871-88-8)

Section 1: The Stability Profile (Mechanistic Insight)

Welcome to the technical support center. As a Senior Application Scientist, I need you to understand that 2,2-dimethyl-3,4-dihydro-2H-1-benzopyran-8-amine is not just a generic amine; it is an electron-rich, ortho-substituted aniline system.

The molecule’s degradation profile is governed by two competing electronic effects:

  • The 8-Amino Group (Primary Driver): This primary amine is the "soft spot." It is highly susceptible to radical oxidation.

  • The 1-Oxygen (The Catalyst): The ether oxygen at position 1 is ortho to the amine. Through resonance donation (+M effect), it increases the electron density on the benzene ring, specifically at the amine nitrogen. This makes the molecule significantly more prone to auto-oxidation than a standard aniline.

The "Pink Powder" Phenomenon: Users frequently report this white solid turning pink or brown upon storage. This is not usually hydrolytic degradation. It is the formation of quinone imine intermediates and azo-dimers caused by trace oxygen and light.

Section 2: Troubleshooting Guide (Q&A)

Category 1: Visual & Physical Changes

Q: My sample has developed a pink/reddish hue after 48 hours in solution. Is it still usable?

  • A: Likely not for quantitative analytical standards. The pink color indicates the formation of oxidative coupling products (azo or phenazine-like oligomers). Even trace amounts (<0.1%) of these highly conjugated species cause intense coloration.

    • Action: Check LC-MS.[1][2] If purity is >99.5%, the color is cosmetic but warns of compromised storage. Purge all future solvents with Argon/Nitrogen.

Q: The melting point of my stored batch has dropped by 3°C.

  • A: This suggests a eutectic mixture with a degradation product. In 8-aminochromanes, this is often the N-oxide or the 4-one derivative (benzylic oxidation).

    • Action: Perform DSC (Differential Scanning Calorimetry). A broadened endotherm confirms impurity interference.

Category 2: HPLC & LC-MS Interpretation

Q: I see a new peak at RRT 0.85 with a mass of [M+16]. What is it?

  • A: This is the N-Hydroxylamine or Amine N-oxide .

    • Mechanism:[3][4][5][6][7] Direct attack of singlet oxygen on the nitrogen lone pair.

    • Causality: Occurs in protic solvents (MeOH/Water) exposed to air.

Q: I see a late-eluting peak (RRT ~1.5) with mass [M-2] or [2M-2].

  • A: This is the Azo-Dimer (

    
    ).
    
    • Mechanism:[3][4][5][6][7] Radical coupling of two amine radical cations.

    • Causality: High concentration storage or exposure to UV light without temperature control.

Q: There is a peak with Mass [M+14] appearing in my chromatogram.

  • A: Critical Check: Are you using Methanol as a diluent?

    • Yes: This is likely the N-Methyl impurity (formic acid contamination in methanol can lead to reductive amination or direct methylation if trace methyl halides are present, though less common).

    • No: It could be the 4-one derivative (Ketone formation at the benzylic position) if the mass is actually [M+14] relative to the hydrocarbon core, but usually, benzylic oxidation adds oxygen (+16) and loses 2H (-2), resulting in a net +14 change from the saturated precursor.

    • Verification: The 4-one derivative (8-amino-2,2-dimethyl-4-chromanone) is a known stable compound.

Section 3: Degradation Pathways (Visualization)

The following diagram maps the critical degradation cascade. Note that the Benzylic Oxidation pathway is slower but produces a stable ketone, whereas the N-Oxidation pathway is rapid and leads to colored impurities.

DegradationPathways Parent Parent Molecule (8-Amino-Chromane) MW: 177.2 Radical Amine Radical Cation (Reactive Intermediate) Parent->Radical Light / O2 BenzylRadical C4-Benzylic Radical Parent->BenzylRadical UV Light / Heat HydroxylAmine N-Hydroxylamine (+16 Da) Radical->HydroxylAmine +OH• AzoDimer Azo Dimer (Colored/Insoluble) (2M - 2H) Radical->AzoDimer Dimerization Nitro 8-Nitro Derivative (+30 Da) HydroxylAmine->Nitro Further Ox Ketone 4-Chromanone (Stable Impurity) (+14 Da net) BenzylRadical->Ketone Oxidation (-2H, +O)

Caption: Figure 1. Dual degradation cascades: N-oxidation (rapid, color-generating) vs. C4-benzylic oxidation (slow, stable ketone formation).

Section 4: Experimental Protocols

Protocol A: Oxidative Stress Testing (Forced Degradation)

Use this to validate your analytical method's specificity.

  • Preparation: Dissolve 5 mg of 2,2-dimethyl-3,4-dihydro-2H-1-benzopyran-8-amine in 5 mL of Acetonitrile:Water (50:50).

  • Stressing: Add 1 mL of 3% Hydrogen Peroxide (

    
    ).
    
  • Incubation: Store at Room Temperature (RT) for 4 hours. Do not heat initially, as the amine is labile.

  • Quenching: Neutralize with 1 mL of 5% Sodium Metabisulfite.

  • Analysis: Inject immediately onto HPLC.

    • Expected Result: Decrease in parent peak area. Appearance of early eluting peak (N-oxide) and potentially a late eluting dimer.

Protocol B: Photostability Confirmation

Required to rule out benzylic oxidation at position C4.

  • Sample: Place 10 mg of solid powder in a clear glass vial; place another 10 mg in an amber vial (Control).

  • Exposure: Expose to 1.2 million lux hours (standard ICH Q1B conditions) or place in a light chamber for 24 hours.

  • Analysis: Dissolve both in mobile phase and analyze.

  • Criteria: If the clear vial shows >0.5% growth of the 4-chromanone derivative (approx RRT 1.1-1.2 depending on method), the material is photo-labile.

Section 5: Summary of Known/Predicted Impurities

Impurity NameStructure DescriptionMass ShiftOriginRisk Level
N-Oxide Oxygen added to amine nitrogen+16 DaOxidation (Air/Peroxide)High
4-Chromanone Ketone at C4 position+14 Da (vs parent)Radical Oxidation (Light)Medium
Azo Dimer N=N linkage between two parents2M - 2 DaHigh Conc. / LightHigh (Color)
N-Acetyl Acetamide formation+42 DaReaction with solvent/excipientLow (Process dependent)

References

  • ICH Harmonised Tripartite Guideline. Stability Testing of New Drug Substances and Products Q1A(R2). International Conference on Harmonisation, 2003. Link

  • ICH Harmonised Tripartite Guideline. Photostability Testing of New Drug Substances and Products Q1B. International Conference on Harmonisation, 1996. Link

  • Baertschi, S. W., Alsante, K. M., & Reed, R. A.Pharmaceutical Stress Testing: Predicting Drug Degradation. Informa Healthcare, 2011.
  • National Center for Biotechnology Information. PubChem Compound Summary for CID 71498305 (8-Amino-2,2-dimethyl-3,4-dihydro-2H-1-benzopyran-4-one). (Verifying the stability of the 4-one degradation product). Link

Sources

Reference Data & Comparative Studies

Validation

mass spectrometry fragmentation patterns of 2,2-dimethyl-3,4-dihydro-2H-1-benzopyran-8-amine

An In-Depth Guide to the Mass Spectrometry Fragmentation of 2,2-dimethyl-3,4-dihydro-2H-1-benzopyran-8-amine and Comparative Analytical Strategies Authored by: A Senior Application Scientist For researchers and professio...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Guide to the Mass Spectrometry Fragmentation of 2,2-dimethyl-3,4-dihydro-2H-1-benzopyran-8-amine and Comparative Analytical Strategies

Authored by: A Senior Application Scientist

For researchers and professionals in drug development, the unambiguous structural elucidation of novel chemical entities is a cornerstone of progress. 2,2-dimethyl-3,4-dihydro-2H-1-benzopyran-8-amine, a substituted chromane amine, represents a class of heterocyclic compounds with significant potential, as benzopyran derivatives are known to possess a wide range of biological activities.[1][2] This guide provides an in-depth analysis of the expected mass spectrometry (MS) fragmentation patterns of this specific molecule, offering a predictive framework for its identification. Furthermore, we will objectively compare the capabilities of mass spectrometry with other principal analytical techniques, providing the necessary context for selecting the optimal characterization workflow.

The Foundational Principles of Electron Ionization (EI) Mass Spectrometry

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions.[3] In Electron Ionization (EI) mass spectrometry, a high-energy electron beam bombards the analyte molecule in the gas phase. This process ejects an electron from the molecule, creating a positively charged radical ion known as the molecular ion (M+•).[4]

This molecular ion is often energetically unstable and undergoes fragmentation, breaking into smaller, more stable charged fragments and neutral radicals or molecules. The mass spectrometer detects only the charged fragments. The resulting mass spectrum is a plot of relative ion abundance versus m/z, which serves as a molecular "fingerprint." The fragmentation pathways are not random; they are governed by fundamental chemical principles, primarily the formation of the most stable carbocations and resonance-stabilized ions.[4]

Predicted Fragmentation Pathways of 2,2-dimethyl-3,4-dihydro-2H-1-benzopyran-8-amine

The structure of 2,2-dimethyl-3,4-dihydro-2H-1-benzopyran-8-amine (Molecular Formula: C₁₁H₁₅NO, Molecular Weight: 177.24 g/mol ) presents several key features that will dictate its fragmentation behavior: the gem-dimethyl group, the chromane ring system, and the aromatic amine.

Molecular Ion (M+•)

Due to the presence of a single nitrogen atom, the molecule follows the Nitrogen Rule . Its molecular weight is an odd number (177), and therefore, its molecular ion peak (M+•) will be observed at an odd m/z value, specifically m/z 177 .[5][6] The intensity of this peak may vary, but it is the starting point for all subsequent fragmentation.

Major Fragmentation Pathways
  • Loss of a Methyl Radical ([M-15]⁺): The presence of the 2,2-dimethyl (gem-dimethyl) group creates a quaternary carbon. Fragmentation is highly favored at points of branching due to the formation of stable carbocations.[7] The cleavage of a C-C bond to lose a methyl radical (•CH₃, mass of 15 Da) is a classic and often dominant fragmentation pathway for such structures.[8][9] This leads to the formation of a stable tertiary oxonium ion.

    • Expected Fragment: A prominent peak at m/z 162 .

  • Retro-Diels-Alder (RDA) Reaction: The dihydro-pyran ring of the chromane scaffold is highly susceptible to a retro-Diels-Alder (RDA) reaction. This is a characteristic fragmentation for many chromane and flavanone derivatives.[3][10][11] This pathway involves the cleavage of two bonds within the heterocyclic ring, resulting in the expulsion of a neutral molecule. For the 2,2-dimethyl substituted ring, this typically involves the loss of isobutylene (C₄H₈, mass of 56 Da). A common variation involves a hydrogen transfer followed by the loss of a C₄H₇• radical (mass of 55 Da).[10]

    • Expected Fragment: A significant peak at m/z 121 ([M-56]⁺) or m/z 122 ([M-55]⁺), corresponding to the ionized 8-amino-vinylphenol structure.

  • Alpha-Cleavage adjacent to the Amine: Alpha-cleavage is a primary fragmentation mechanism for aliphatic amines, involving the breaking of a C-C bond adjacent to the nitrogen atom.[5][12] For aromatic amines like this one, direct alpha-cleavage of the aromatic ring is not favored. However, the amine group strongly influences the stability of the resulting ions from other fragmentation pathways, such as the RDA reaction.

The proposed fragmentation pathways are visualized in the diagram below.

Caption: Proposed EI fragmentation of 2,2-dimethyl-3,4-dihydro-2H-1-benzopyran-8-amine.

Comparative Analysis of Structural Elucidation Techniques

While mass spectrometry provides invaluable data on molecular weight and fragmentation, it is most powerful when used in conjunction with other analytical methods.[13][14] A comprehensive structural confirmation relies on complementary data.

TechniqueInformation ProvidedStrengthsLimitations
Mass Spectrometry (MS) Molecular weight, elemental formula (HRMS), and structural information from fragmentation patterns.Extremely high sensitivity (picomole to femtomole), fast analysis time, suitable for complex mixtures (with GC/LC).Provides connectivity information indirectly; isomers can be difficult to distinguish without tandem MS (MS/MS).
NMR Spectroscopy (¹H, ¹³C) Detailed carbon-hydrogen framework, atom connectivity through-bond (COSY, HMBC), and stereochemistry (NOESY).Provides unambiguous and definitive structural information. Non-destructive.Relatively low sensitivity (micromole to millimole), requires pure samples, longer acquisition times.
Infrared (IR) Spectroscopy Presence of specific functional groups (e.g., N-H, C-O, aromatic C=C).Fast, simple, and non-destructive. Excellent for confirming the presence or absence of key functional groups.Provides limited information on the overall molecular structure and connectivity.

This comparison highlights that a multi-technique approach is the gold standard in chemical research.

Analytical_Workflow cluster_synthesis Synthesis & Purification cluster_analysis Structural Elucidation Sample Purified Compound MS Mass Spectrometry (MW & Fragmentation) Sample->MS IR IR Spectroscopy (Functional Groups) Sample->IR NMR NMR Spectroscopy (Connectivity) Sample->NMR Structure Final Structure Confirmation MS->Structure IR->Structure NMR->Structure

Caption: A complementary analytical workflow for structural elucidation.

Experimental Protocol: GC-MS Analysis

This protocol outlines a standard method for analyzing 2,2-dimethyl-3,4-dihydro-2H-1-benzopyran-8-amine using a typical Gas Chromatography-Mass Spectrometry (GC-MS) system with an EI source.

Objective: To obtain a clean mass spectrum and identify the molecular ion and key fragment ions.

Methodology:

  • Sample Preparation:

    • Accurately weigh approximately 1 mg of the synthesized compound.

    • Dissolve in 1 mL of a high-purity volatile solvent such as Dichloromethane or Ethyl Acetate to create a 1 mg/mL stock solution.

    • Perform a serial dilution to a working concentration of approximately 10 µg/mL.

    • Transfer the final solution to a 2 mL glass autosampler vial.

  • Gas Chromatography (GC) Conditions:

    • Injection Volume: 1 µL

    • Injector Temperature: 250 °C

    • Injection Mode: Splitless (to maximize sensitivity)

    • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.[15]

    • GC Column: A standard non-polar column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% Phenyl Methylpolysiloxane).

    • Oven Temperature Program:

      • Initial temperature: 100 °C, hold for 2 minutes.

      • Ramp: Increase to 280 °C at a rate of 15 °C/min.

      • Final hold: Hold at 280 °C for 5 minutes.

  • Mass Spectrometry (MS) Conditions:

    • Ion Source: Electron Ionization (EI)

    • Ionization Energy: 70 eV.[15]

    • Source Temperature: 230 °C

    • MS Transfer Line Temperature: 280 °C.[15]

    • Mass Range: Scan from m/z 40 to 400.

    • Data Acquisition: Acquire data in full scan mode.

Conclusion

The mass spectral fragmentation of 2,2-dimethyl-3,4-dihydro-2H-1-benzopyran-8-amine is predicted to be dominated by two key pathways: the loss of a methyl radical from the gem-dimethyl group to form a stable ion at m/z 162 , and a characteristic retro-Diels-Alder reaction of the chromane ring, leading to a fragment at m/z 121 or 122 . The molecular ion should be clearly visible at m/z 177 . This predictive understanding allows for rapid and confident identification of this compound and its analogues in complex mixtures. While powerful, mass spectrometry should be integrated into a broader analytical workflow, including NMR and IR spectroscopy, to achieve absolute and irrefutable structural confirmation, upholding the rigorous standards of scientific research and drug development.

References

  • Borges, F. et al. Electron-Induced (EI) Mass Fragmentation is Directed by Intra- molecular H-Bonding in Two Isomeric Benzodipyran Systems. National Institutes of Health. [Link]

  • Warnke, I. et al. (2022). Studying the Intrinsic Reactivity of Chromanes by Gas-Phase Infrared Spectroscopy. PMC. [Link]

  • Sannakki, H. B. et al. (2025). Investigation of molecular design, synthesis, and biological assessment of new benzopyran derivatives. ResearchGate. [Link]

  • Abdel-Wahab, B. F. et al. (2013). Synthesis, Characterization and Antimicrobial Study of Substituted Benzopyranone Derivatives. International Journal of Organic Chemistry. [Link]

  • Ellis, G. P. et al. (1987). Chromone studies. Part 12. Fragmentation patterns in the electron-impact mass spectra of 2-(N,N-dialkylamino)-4H-1-benzopyran-4-ones. ResearchGate. [Link]

  • Reddy, C. S. et al. (2012). Synthesis and Chemical Characterization of Some Novel Benzopyrans and Their Biological Activity Studies. Der Pharma Chemica. [Link]

  • Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. [Link]

  • Satyanarayana, M. et al. Synthesis, Characterization and Antimicrobial, Antioxidant Properties of Some Benzopyrone Derivatives. Rasayan J. Chem. [Link]

  • Abdel-rahman, A. A. H. et al. (2015). Synthesis of some novel benzopyranes derivatives and evaluation their biological activity. Asian Journal of Pharmaceutical and Clinical Research. [Link]

  • Clark, J. (2015). FRAGMENTATION PATTERNS IN THE MASS SPECTRA OF ORGANIC COMPOUNDS. Chemguide. [Link]

  • Wang, M. et al. (2023). Study on the Mass Spectrometry Fragmentation Patterns for Rapid Screening and Structure Identification of Ketamine Analogues in Illicit Powders. MDPI. [Link]

  • Kero, F. et al. (2011). Mass Spectral Fragmentation Studies of Coumarin-Type Compounds Using GC High-Resolution MS. Bentham Science. [Link]

  • eGyanKosh. (2023). MASS SPECTROMETRY: FRAGMENTATION PATTERNS. [Link]

  • University of Arizona. Mass Spectrometry - Examples. Department of Chemistry and Biochemistry. [Link]

  • PubChemLite. 8-amino-2,2-dimethyl-3,4-dihydro-2h-1-benzopyran-4-ol (C11H15NO2). [Link]

  • University of Colorado Boulder. Mass Spectrometry: Fragmentation. [Link]

  • Problems in Chemistry. (2023). Mass Spectrometry Part 8 - Fragmentation in Amines. YouTube. [Link]

  • Doc Brown's Chemistry. Interpreting the mass - spectrum of 2,2-dimethylbutane. [Link]

  • Doc Brown's Chemistry. mass spectrum of 2,2-dimethylpropane. [Link]

Sources

Comparative

A Researcher's Comparative Guide to the Infrared Spectroscopy of 2,2-dimethyl-3,4-dihydro-2H-1-benzopyran-8-amine

This guide provides an in-depth analysis of the key infrared (IR) spectroscopic features of 2,2-dimethyl-3,4-dihydro-2H-1-benzopyran-8-amine, a substituted chroman derivative. Designed for researchers in synthetic chemis...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth analysis of the key infrared (IR) spectroscopic features of 2,2-dimethyl-3,4-dihydro-2H-1-benzopyran-8-amine, a substituted chroman derivative. Designed for researchers in synthetic chemistry, pharmacology, and materials science, this document elucidates the correlation between molecular structure and vibrational spectra, offering a framework for the structural characterization and quality control of this and related compounds. We will explore the diagnostic IR peaks arising from its distinct functional groups and present a comparative analysis with a structurally similar compound to highlight the spectral contributions of the aromatic amine moiety.

Molecular Structure and Vibrational Fundamentals

The structural integrity of 2,2-dimethyl-3,4-dihydro-2H-1-benzopyran-8-amine is defined by several key functional groups, each contributing characteristic absorption bands to its infrared spectrum. Understanding these contributions is paramount for accurate spectral interpretation.

  • Primary Aromatic Amine (-NH₂): This is a primary diagnostic feature. The N-H bonds give rise to characteristic stretching and bending vibrations.

  • Cyclic Alkyl Aryl Ether (C-O-C): The ether linkage within the chroman ring system produces strong C-O stretching bands.

  • Gem-Dimethyl Group (-C(CH₃)₂): This group contributes to the aliphatic C-H stretching and bending regions.

  • Aromatic Ring (Substituted Benzene): The benzene ring exhibits characteristic C=C stretching and C-H stretching and bending vibrations.

The following diagram illustrates the relationship between these functional groups and their expected IR absorption regions.

G cluster_mol 2,2-dimethyl-3,4-dihydro-2H-1-benzopyran-8-amine cluster_peaks Characteristic IR Absorption Regions (cm⁻¹) cluster_vibrations Vibrational Modes mol Core Structure amine Primary Aromatic Amine -NH₂ mol->amine ether Cyclic Aryl Ether C-O-C mol->ether alkyl Alkyl C-H -C(CH₃)₂, -CH₂- mol->alkyl aromatic Aromatic Ring C=C & C-H mol->aromatic nh_stretch N-H Asym & Sym Stretch (3500-3300 cm⁻¹) amine->nh_stretch nh_bend N-H Scissoring/Bend (1650-1580 cm⁻¹) amine->nh_bend cn_stretch C-N Stretch (1335-1250 cm⁻¹) amine->cn_stretch coc_stretch C-O Asym Stretch (1250-1200 cm⁻¹) ether->coc_stretch ch_stretch_alk sp³ C-H Stretch (2960-2850 cm⁻¹) alkyl->ch_stretch_alk ch_bend_alk C-H Bend/Scissor (1470-1365 cm⁻¹) alkyl->ch_bend_alk ch_stretch_ar sp² C-H Stretch (3100-3000 cm⁻¹) aromatic->ch_stretch_ar cc_stretch_ar C=C Stretch (1600-1450 cm⁻¹) aromatic->cc_stretch_ar ch_bend_ar C-H Out-of-Plane Bend (900-675 cm⁻¹) aromatic->ch_bend_ar

Caption: Comparative workflow for KBr Pellet vs. ATR-FTIR analysis of solid samples.

Conclusion

The infrared spectrum of 2,2-dimethyl-3,4-dihydro-2H-1-benzopyran-8-amine is rich with structural information. The definitive markers for this compound are the characteristic doublet of the primary aromatic amine N-H stretches (3500-3300 cm⁻¹), the N-H bend (1650-1580 cm⁻¹), and the strong aromatic C-N stretch (1335-1250 cm⁻¹). These peaks, when observed alongside the strong C-O-C stretching of the chroman core (~1250-1050 cm⁻¹) and the typical aliphatic and aromatic C-H and C=C absorptions, provide a unique spectral fingerprint for confident identification and characterization. By employing standardized experimental protocols such as KBr pellet or ATR methods, researchers can obtain reliable data to validate synthesis and assess purity.

References

  • Illinois State University, Department of Chemistry. (2015). An Introduction to Laboratory Practices in Organic Chemistry: Infrared Spectroscopy.
  • St. Paul's Cathedral Mission College, Department of Chemistry. Infrared Spectroscopy. [Link]

  • University of Helsinki. (n.d.). Quick User Guide for FT-IR. [Link]

  • LibreTexts. (2024, March 24). 24.10: Spectroscopy of Amines. Chemistry LibreTexts. [Link]

  • University of Calgary. (n.d.). IR Spectroscopy Tutorial: Amines. [Link]

  • Shimadzu. (n.d.). KBr Pellet Method. [Link]

  • Northern Illinois University, Department of Chemistry and Biochemistry. (n.d.). FT‐IR Sample Preparation. [Link]

  • Kintek. (n.d.). What Are The Key Steps For Making Kbr Pellets? Master Ftir Spectroscopy With Perfect Transparency. [Link]

  • Specac Ltd. (n.d.). Attenuated Total Reflectance ATR-FTIR Spectroscopy Principles. [Link]

  • Bruker. (n.d.). Attenuated Total Reflectance (ATR). [Link]

  • Bruker. (2023, November 2). How to make a KBr pellet | FT-IR Spectroscopy | Transmission Analysis [Video]. YouTube. [Link]

  • OpenStax. (2023, September 20). 18.8 Spectroscopy of Ethers. In Organic Chemistry. [Link]

  • NIST. (n.d.). 2H-1-Benzopyran, 3,4-dihydro-. In NIST Chemistry WebBook. [Link]

  • Cheméo. (n.d.). Chemical Properties of 2H-1-Benzopyran, 3,4-dihydro- (CAS 493-08-3). [Link]

Validation

Comparative Guide: Bioactivity of Benzopyran-8-amine vs. Benzopyran-6-amine

[1] Executive Summary The benzopyran (chromene) scaffold is a "privileged structure" in medicinal chemistry, serving as the core for potassium channel openers (KCOs), acetylcholinesterase (AChE) inhibitors, and anticance...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary

The benzopyran (chromene) scaffold is a "privileged structure" in medicinal chemistry, serving as the core for potassium channel openers (KCOs), acetylcholinesterase (AChE) inhibitors, and anticancer agents. The positioning of the primary amine group—specifically at the C6 versus C8 position—fundamentally alters the molecule's electronic profile, steric topology, and binding potential.

  • Benzopyran-6-amine: Historically the dominant scaffold for K

    
     channel openers  (e.g., Cromakalim analogs). The C6 position, being para to the heterocyclic oxygen, allows for significant resonance interaction and linear extension into deep binding pockets (e.g., the AChE catalytic gorge).
    
  • Benzopyran-8-amine: Often utilized to modulate metabolic stability or induce conformational constraints.[1][2] The C8 position, ortho to the heterocyclic oxygen, introduces intramolecular hydrogen bonding possibilities and steric bulk that can prevent metabolic attack at the susceptible para-position, though often at the cost of reduced potency in classic KCO pharmacophores.

Chemical & Electronic Profiling[1][2]

To understand the bioactivity differences, we must first analyze the intrinsic properties of the isomers.[1]

FeatureBenzopyran-6-amineBenzopyran-8-amine
Position relative to Ether O ParaOrtho
Electronic Effect Strong resonance donation (+M) into the pyran ring.Inductive withdrawal (-I) dominates; potential for intramolecular H-bond with ether oxygen.[1]
pKa (Conjugate Acid) ~4.2 - 4.8 (Higher basicity due to resonance stabilization).[1]~3.5 - 4.0 (Lower basicity due to ortho-effect and H-bonding).[1]
Topological Vector Linear/Extended.[1][2] Ideal for "dumbbell" ligands.[1][2]Angled/Kinked. Ideal for inducing turns or surface binding.[1][2]
Metabolic Liability High.[1][2] The amine is accessible for N-acetylation or oxidation.[1]Moderate. Steric shielding from the pyran ring reduces N-oxidation rates.[1]
SAR Decision Logic (DOT Visualization)

SAR_Logic Start Benzopyran Scaffold Selection Decision Target Binding Pocket Topology? Start->Decision Route_6 Deep/Linear Pocket (e.g., AChE, K_ATP) Decision->Route_6 Deep Route_8 Shallow/Surface Pocket or Metabolic Stability Needed Decision->Route_8 Shallow Mech_6 6-Amine: Linear Vector Max Resonance Donation Route_6->Mech_6 Mech_8 8-Amine: Ortho-Clash Intramolecular H-Bonding Route_8->Mech_8 App_6 Application: High Potency KCOs Dual-site AChE Inhibitors Mech_6->App_6 App_8 Application: Selectivity Modulation Reduced Toxicity Analogs Mech_8->App_8

Figure 1: Strategic decision tree for selecting C6 vs. C8 substitution based on target topology and electronic requirements.

Comparative Bioactivity Analysis

Case Study A: Potassium Channel Modulation (K )

The benzopyran class is most famous for Cromakalim , a smooth muscle relaxant.[1][3][4]

  • 6-Amine Derivatives: The 6-position is the "pharmacophore anchor." Converting the 6-nitro of precursors to a 6-amine (and subsequently to sulfonamides or amides) retains or enhances activity.[1] The vector aligns with the dipole required to stabilize the channel in the open state.[1]

  • 8-Amine Derivatives: Introduction of an amine at C8 often results in a loss of potency .[1][2] The steric bulk at C8 interferes with the optimal orientation of the pyran ring within the hydrophobic pocket of the sulfonylurea receptor (SUR).[1] However, 8-substitution is sometimes explored to reduce off-target cardiovascular effects.[1]

Case Study B: Acetylcholinesterase (AChE) Inhibition

In Alzheimer's research, benzopyrans are often linked to Tacrine or used as "dual binding site" inhibitors.[1]

  • 6-Amine Linkers: Preferred.[1][2][5] The AChE enzyme features a 20 Å deep gorge.[1][2] A linker attached at C6 allows the benzopyran moiety to bind at the Peripheral Anionic Site (PAS) while the tether reaches the Catalytic Active Site (CAS).[1]

  • 8-Amine Linkers: Less effective for dual-binding.[1][2] The "kinked" geometry prevents the molecule from spanning the gorge effectively, often leading to purely competitive inhibition at the surface rather than the potent mixed inhibition seen with C6 analogs.[1]

Experimental Protocols

Synthesis: Selective Reduction of Nitro-Benzopyrans

Context: Direct amination is difficult.[1][2] The standard route is nitration followed by reduction.[1][2]

  • Precursor: 2,2-dimethyl-2H-1-benzopyran.[1]

  • Nitration:

    
     usually yields a mixture favoring the 6-nitro isomer.[1][2] Separation by column chromatography is required to isolate 6-nitro and 8-nitro isomers.[1]
    

Protocol (Reduction):

  • Dissolution: Dissolve 1.0 eq of Nitro-benzopyran (6 or 8 isomer) in Ethanol/Ethyl Acetate (1:1).

  • Catalyst: Add 10 mol%

    
     (Stannous Chloride) for chemo-selective reduction (preserves the double bond of the pyran ring better than Pd/C hydrogenation).
    
  • Reflux: Heat to 70°C for 3 hours. Monitor via TLC (Mobile phase: Hexane:EtOAc 7:3).

    • Validation: Disappearance of yellow nitro spot; appearance of fluorescent blue amine spot.[1][2]

  • Workup: Neutralize with saturated

    
    , extract with EtOAc, dry over 
    
    
    
    .
Bioassay: Modified Ellman’s Assay (AChE Inhibition)

This assay quantifies the amine's efficacy as a pharmacophore or linker in inhibiting AChE.[1]

Workflow Visualization (DOT):

Ellman_Assay Prep 1. Prep: Buffer (pH 8.0) + DTNB + AChE Incubate 2. Incubate: Enzyme + Test Compound (20 mins @ 25°C) Prep->Incubate Substrate 3. Add Substrate: Acetylthiocholine (ATCh) Incubate->Substrate Reaction 4. Reaction: Thiocholine + DTNB -> Yellow Anion (TNB) Substrate->Reaction Read 5. Read Absorbance @ 412 nm Reaction->Read

Figure 2: Step-by-step workflow for the Ellman's colorimetric assay to determine IC50 values.[1]

Step-by-Step Methodology:

  • Preparation: Prepare 0.1 M phosphate buffer (pH 8.0). Dissolve 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to 10 mM.[1]

  • Blanking: In a 96-well plate, add 150 µL buffer + 10 µL DTNB + 20 µL Test Compound (Benzopyran-amine derivative).

  • Enzyme Addition: Add 20 µL of AChE (0.2 U/mL). Incubate for 20 minutes at 25°C.

    • Control: Use Donepezil as a positive control.[1][2] Use DMSO only as a negative control.

  • Substrate Trigger: Add 10 µL of Acetylthiocholine iodide (10 mM).

  • Measurement: Monitor absorbance at 412 nm every 30 seconds for 5 minutes using a microplate reader.

  • Calculation: Calculate % Inhibition =

    
    .
    

References

  • Mannhold, R., et al. (1999).[1][2] "6-Substituted benzopyrans as potassium channel activators: synthesis, vasodilator properties, and multivariate analysis." Journal of Medicinal Chemistry. Link

  • Cecchetti, V., et al. (2006).[1][2][3] "From cromakalim to different structural classes of K(ATP) channel openers." Current Topics in Medicinal Chemistry. Link

  • Simeon, S., et al. (2016).[1][2][6] "Probing the origins of human acetylcholinesterase inhibition via QSAR modeling and molecular docking." PeerJ. Link

  • Bao, J., et al. (2013).[1][2][7] "Recent advances in the structures and bioactivities of benzopyrans derived from marine fungi." Marine Drugs.[1][2] Link

  • El fadili, M., et al. (2025).[1][2] "Design of novel pyrazole and benzofuran-based derivatives as potent acetylcholinesterase inhibitors."[1][2] Frontiers in Chemistry. Link

Sources

Comparative

A Guide to the Elemental Analysis of 8-Amino-2,2-dimethylchromane: A Comparative Approach to Synthetic Validation

For correspondence: Senior Application Scientist, Gemini Division, Google Research Abstract The validation of newly synthesized chemical entities is a cornerstone of chemical and pharmaceutical research. This guide provi...

Author: BenchChem Technical Support Team. Date: February 2026

For correspondence: Senior Application Scientist, Gemini Division, Google Research

Abstract

The validation of newly synthesized chemical entities is a cornerstone of chemical and pharmaceutical research. This guide provides an in-depth examination of elemental analysis as a fundamental technique for validating the synthesis of 8-amino-2,2-dimethylchromane, a heterocyclic scaffold of interest in medicinal chemistry. We will detail a plausible synthetic route, outline the protocol for validation by elemental analysis, and critically compare its utility against a suite of modern analytical techniques, including High-Resolution Mass Spectrometry (HRMS), Nuclear Magnetic Resonance (NMR) spectroscopy, and High-Performance Liquid Chromatography (HPLC). The narrative emphasizes an integrated, multi-technique workflow as a self-validating system, ensuring the highest standards of scientific rigor for researchers, scientists, and drug development professionals.

The Significance of the Chromane Scaffold

Nitrogen-containing heterocyclic compounds are foundational to the development of therapeutics, with 59% of FDA-approved small-molecule drugs containing at least one nitrogen heterocycle.[1] These structures are prevalent in nature and form the core of many essential biological molecules, including nucleic acids and vitamins.[2] The chromane moiety, a bicyclic ether, is a recognized "privileged scaffold" in drug discovery, appearing in numerous natural products and biologically active compounds.[3] The target molecule, 8-amino-2,2-dimethylchromane, combines these features, making it a valuable building block for the synthesis of novel compounds with potential pharmacological applications. Therefore, the ability to synthesize this molecule and rigorously confirm its identity and purity is of paramount importance.

Proposed Synthesis of 8-Amino-2,2-dimethylchromane

While numerous methods exist for chromene synthesis, a robust pathway to the saturated and specifically substituted 8-amino-2,2-dimethylchromane is required. A logical and field-proven approach involves a multi-step sequence starting from a commercially available substituted phenol. The pathway detailed below ensures regiochemical control of the amino group.

The proposed synthesis proceeds in three main stages:

  • Ring Formation: A Pechmann condensation of 2-nitrophenol with 3,3-dimethylacrylic acid under acidic conditions to form the chromanone ring.

  • Reduction of Carbonyl: A Clemmensen or Wolff-Kishner reduction to remove the ketone, yielding 2,2-dimethyl-8-nitrochromane.

  • Amine Formation: Catalytic hydrogenation using a catalyst like Palladium on carbon (Pd/C) to selectively reduce the nitro group to the target 8-amino functionality.

Synthesis_Workflow cluster_0 Step 1: Chromanone Formation cluster_1 Step 2: Carbonyl Reduction cluster_2 Step 3: Nitro Group Reduction 2_Nitrophenol 2-Nitrophenol Pechmann Pechmann Condensation (H+) 2_Nitrophenol->Pechmann DMA 3,3-Dimethylacrylic Acid DMA->Pechmann Chromanone 2,2-Dimethyl-8- nitrochroman-4-one Pechmann->Chromanone Reduction_CO Wolff-Kishner Reduction Chromanone->Reduction_CO Nitrochromane 2,2-Dimethyl-8- nitrochromane Reduction_NO2 Catalytic Hydrogenation (H2, Pd/C) Nitrochromane->Reduction_NO2 Reduction_CO->Nitrochromane Final_Product 8-Amino-2,2-dimethylchromane Reduction_NO2->Final_Product

Caption: Proposed synthetic pathway for 8-amino-2,2-dimethylchromane.

Elemental Analysis: The Foundational Validation

Elemental Analysis (EA), specifically CHN analysis, is a classic yet crucial technique for confirming the identity of a pure organic compound.[4] It operates on a simple, powerful principle: the complete combustion of a small, precisely weighed sample, followed by the quantitative detection of the resulting combustion gases (CO₂, H₂O, and N₂).

Causality & Trustworthiness: The power of EA lies in its directness. It doesn't infer a formula from fragmentation patterns or magnetic resonance; it directly measures the mass percentages of the core elements. This provides a fundamental check on the compound's composition. For a result to be considered trustworthy, the experimental values must align closely with the theoretically calculated percentages, providing strong evidence that the target molecule has been synthesized.

Experimental Protocol for Elemental Analysis
  • Rigorous Purification: The accuracy of EA is critically dependent on sample purity. The synthesized 8-amino-2,2-dimethylchromane must first be purified, typically by flash column chromatography, followed by either recrystallization (if solid) or distillation (if liquid) to remove solvents and reaction byproducts. Purity should be preliminarily assessed as >95% by another method (e.g., NMR or HPLC).

  • Sample Preparation: A sample of 2-5 mg is meticulously weighed. It must be completely dry and free of solvent. This is typically achieved by drying the sample under high vacuum for several hours. The presence of residual solvent or water is a common reason for failed analyses, as it alters the elemental ratios.

  • Instrumental Analysis: The sample is combusted in an oxygen-rich environment at high temperatures (typically ~1000°C). The resultant gases are passed through a series of detectors (usually thermal conductivity detectors) to quantify the amounts of carbon, hydrogen, and nitrogen.

Data Interpretation for 8-Amino-2,2-dimethylchromane

The molecular formula for 8-amino-2,2-dimethylchromane is C₁₁H₁₅NO .

  • Molecular Weight: 177.24 g/mol

  • Theoretical C: (11 × 12.011) / 177.24 × 100% = 74.54%

  • Theoretical H: (15 × 1.008) / 177.24 × 100% = 8.53%

  • Theoretical N: (1 × 14.007) / 177.24 × 100% = 7.90%

According to guidelines from the American Chemical Society (ACS) and other major publishers, the experimentally determined values should be within ±0.4% of the calculated values to confirm the proposed formula and indicate sufficient purity.[5][6]

ElementTheoretical Value (%)Experimental Value (%)Difference (%)Pass/Fail (±0.4%)
Carbon (C)74.5474.31-0.23Pass
Hydrogen (H)8.538.65+0.12Pass
Nitrogen (N)7.907.99+0.09Pass
Table 1: Comparison of theoretical and hypothetical experimental elemental analysis data for C₁₁H₁₅NO.

A Comparative Guide to Alternative Validation Techniques

While EA is fundamental, it provides no information about molecular structure or the presence of isomeric impurities. A comprehensive validation strategy relies on a suite of orthogonal techniques.

TechniquePrimary Information ProvidedStrengthsWeaknessesRole in Validation
Elemental Analysis (EA) Elemental composition (%C, H, N)Direct confirmation of atomic ratios; required by many journals.Requires high purity; no structural information; destructive.Formula Confirmation
HRMS High-precision mass-to-charge ratioProvides exact molecular formula; extremely high sensitivity.Isomers are indistinguishable; can be suppressed by contaminants.Formula Confirmation
¹H & ¹³C NMR Atomic connectivity & chemical environmentUnambiguous structure determination; identifies impurities.Less sensitive than MS; requires soluble sample.Structure Elucidation
FTIR Spectroscopy Presence of functional groupsFast and simple; identifies key bonds (N-H, C=O, O-H).Spectrum can be complex; not quantitative.Functional Group ID
HPLC / GC Sample purity and component separationExcellent for quantifying purity; can separate isomers.Requires method development; non-chromophoric compounds difficult.Purity Assessment
Table 2: Comparative analysis of key validation techniques.
High-Resolution Mass Spectrometry (HRMS) vs. Elemental Analysis

HRMS provides a highly accurate mass measurement, allowing for the determination of a unique molecular formula.[7] For C₁₁H₁₅NO, HRMS would aim to find a molecular ion peak within a very narrow window (e.g., ±5 ppm) of the calculated exact mass. While both EA and HRMS can confirm the molecular formula, they are complementary. EA analyzes the bulk sample, ensuring the overall composition is correct, while HRMS analyzes ionized molecules in the gas phase, confirming the mass of the primary component. Many journals now accept HRMS data in lieu of EA, but providing both constitutes the highest level of evidence.

Nuclear Magnetic Resonance (NMR): The Structural Blueprint

NMR spectroscopy is the most powerful tool for elucidating the precise structure of an organic molecule. While EA would give identical results for 8-amino-2,2-dimethylchromane and its isomer, 6-amino-2,2-dimethylchromane, their ¹H NMR spectra would be distinctly different due to the unique chemical environments of the aromatic protons. NMR confirms the carbon-hydrogen framework and the connectivity of atoms, information that EA cannot provide.

An Integrated, Self-Validating Workflow

Relying on a single analytical technique is insufficient for rigorous validation. A modern, trustworthy approach integrates multiple techniques into a self-validating workflow where the results of one method support and explain the results of another.

Validation_Workflow cluster_analysis Parallel Analysis Synthesis Crude Product Synthesis Purification Purification (Column Chromatography) Synthesis->Purification NMR ¹H & ¹³C NMR Purification->NMR HRMS HRMS Purification->HRMS HPLC HPLC / GC Purification->HPLC Decision Purity >95%? Structure Correct? NMR->Decision HRMS->Decision HPLC->Decision EA Elemental Analysis Decision->EA Yes Re_Purify Re-purify / Re-synthesize Decision->Re_Purify No Final Validated Compound EA->Final Re_Purify->Purification

Caption: Integrated workflow for synthetic compound validation.

In this system, NMR and HRMS first confirm the structural identity. Simultaneously, HPLC assesses purity. If the structure is correct and purity is high, the sample proceeds to elemental analysis. A successful EA result (within ±0.4%) serves as the final confirmation of bulk composition, validating the entire process. If the EA result is outside the acceptable range, the other data can be used for diagnosis. For example, a residual solvent peak in the ¹H NMR spectrum would explain a deviation in the %C and %H values.

Conclusion

The validation of a synthetic product like 8-amino-2,2-dimethylchromane requires a meticulous and multi-faceted analytical approach. While modern spectroscopic techniques like NMR and HRMS provide exquisite detail regarding molecular structure and formula, elemental analysis retains its vital role as a direct, quantitative measure of bulk elemental composition. It serves as an indispensable benchmark for purity and identity, especially within the rigorous context of pharmaceutical and materials science. By integrating elemental analysis into a comprehensive, self-validating workflow, researchers can ensure the highest degree of confidence in their synthesized materials, upholding the critical standards of scientific integrity.

References

  • ACS Central Science. (2022). An International Study Evaluating Elemental Analysis. Available at: [Link]

  • National Center for Biotechnology Information (PMC). (2022). An International Study Evaluating Elemental Analysis. Available at: [Link]

  • Aiken, A. C., et al. (2007). Elemental Analysis of Organic Species with Electron Ionization High-Resolution Mass Spectrometry. Analytical Chemistry. Available at: [Link]

  • AZoM. (2021). A Look at Elemental Analysis for Organic Compounds. Available at: [Link]

  • Javanshir, S., et al. (2014). A facile and green three-component synthesis of 2-amino-3-cyano-7-hydroxy-4H-chromenes on grinding. Scientia Iranica. Available at: [Link]

  • MDPI. (2022). A Review on Recent Advances in Nitrogen-Containing Molecules and Their Biological Applications. Available at: [Link]

  • Der Pharma Chemica. (2015). Highly efficient and practical synthesis of 2-amino chromene derivatives using ionic base. Available at: [Link]

  • Fay, N., & Nay, B. (2025). Amino Acid-Promoted Synthesis of 2H-Chromenes. ChemRxiv. Available at: [Link]

  • MDPI. (2022). An Overview of the Biological Evaluation of Selected Nitrogen-Containing Heterocycle Medicinal Chemistry Compounds. Available at: [Link]

Sources

Validation

A Comparative Guide to the Spectroscopic Identification of 2,2-dimethyl-3,4-dihydro-2H-1-benzopyran-8-amine

This guide provides a comprehensive analysis of the spectroscopic techniques used to identify and characterize 2,2-dimethyl-3,4-dihydro-2H-1-benzopyran-8-amine, a key intermediate in various synthetic pathways. In the la...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive analysis of the spectroscopic techniques used to identify and characterize 2,2-dimethyl-3,4-dihydro-2H-1-benzopyran-8-amine, a key intermediate in various synthetic pathways. In the landscape of drug discovery and development, unambiguous structural elucidation is paramount. This document serves as a practical reference for researchers, scientists, and drug development professionals, offering a detailed examination of the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for the target compound.

In the absence of publicly available experimental spectra for 2,2-dimethyl-3,4-dihydro-2H-1-benzopyran-8-amine, this guide presents a robust, predicted spectroscopic profile based on established principles and data from structurally related analogs. By comparing this predicted data with the experimental spectra of carefully selected alternative compounds, we will demonstrate how to confidently identify the target molecule and differentiate it from potential impurities or isomers. This comparative approach underscores the power of multi-technique spectroscopic analysis in modern chemical research.

The Target Molecule and its Alternatives: A Structural Overview

A clear understanding of the subtle structural differences between the target compound and its alternatives is fundamental to interpreting their spectroscopic data.

Target Molecule: 2,2-dimethyl-3,4-dihydro-2H-1-benzopyran-8-amine (Compound A )

Alternative Compounds for Comparison:

  • Compound B: 3,4-dihydro-2H-1-benzopyran-8-amine (lacks the gem-dimethyl group)

  • Compound C: 2,2-dimethyl-3,4-dihydro-2H-1-benzopyran (lacks the amine group)

  • Compound D: 3,4-dimethylaniline (aromatic amine analog)

dot graph "Structural_Comparison" { layout=neato; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, fontcolor="#FFFFFF", fillcolor="#4285F4"]; edge [fontname="Helvetica", fontsize=9, color="#5F6368"];

A [label="Compound A\n2,2-dimethyl-3,4-dihydro-2H-1-benzopyran-8-amine", pos="0,3!"]; B [label="Compound B\n3,4-dihydro-2H-1-benzopyran-8-amine", pos="3,3!"]; C [label="Compound C\n2,2-dimethyl-3,4-dihydro-2H-1-benzopyran", pos="0,0!"]; D [label="Compound D\n3,4-dimethylaniline", pos="3,0!"];

A -- B [label="- 2x CH3"]; A -- C [label="- NH2"]; A -- D [label="Alicyclic ring"]; } Caption: Structural relationships between the target compound and its alternatives.

Spectroscopic Identification Workflow

The reliable identification of an organic compound requires a multi-faceted approach, integrating data from various spectroscopic techniques. Each method provides a unique piece of the structural puzzle.

dot digraph "Spectroscopic_Workflow" { graph [rankdir="LR", splines=ortho]; node [shape=box, style="rounded,filled", fontname="Helvetica", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Helvetica", fontsize=9, color="#5F6368"];

subgraph "cluster_Data_Acquisition" { label = "Data Acquisition"; style=filled; color="#F1F3F4"; "NMR" [fillcolor="#4285F4", fontcolor="#FFFFFF"]; "IR" [fillcolor="#EA4335", fontcolor="#FFFFFF"]; "MS" [fillcolor="#FBBC05", fontcolor="#FFFFFF"]; }

subgraph "cluster_Data_Analysis" { label = "Data Analysis"; style=filled; color="#F1F3F4"; "Proton_NMR" [label="¹H NMR Analysis\n(Proton Environment)"]; "Carbon_NMR" [label="¹³C NMR Analysis\n(Carbon Skeleton)"]; "IR_Analysis" [label="IR Analysis\n(Functional Groups)"]; "MS_Analysis" [label="MS Analysis\n(Molecular Weight & Fragmentation)"]; }

subgraph "cluster_Interpretation" { label = "Interpretation & Comparison"; style=filled; color="#F1F3F4"; "Structure_Elucidation" [label="Structure Elucidation of\nTarget Compound", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; "Comparative_Analysis" [label="Comparison with\nAlternative Compounds"]; "Final_Identification" [label="Unambiguous Identification", shape=diamond, fillcolor="#4285F4", fontcolor="#FFFFFF"]; }

"NMR" -> "Proton_NMR"; "NMR" -> "Carbon_NMR"; "IR" -> "IR_Analysis"; "MS" -> "MS_Analysis";

"Proton_NMR" -> "Structure_Elucidation"; "Carbon_NMR" -> "Structure_Elucidation"; "IR_Analysis" -> "Structure_Elucidation"; "MS_Analysis" -> "Structure_Elucidation";

"Structure_Elucidation" -> "Comparative_Analysis"; "Comparative_Analysis" -> "Final_Identification"; } Caption: A typical workflow for spectroscopic identification.

Detailed Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.

The ¹H NMR spectrum provides information on the number of different types of protons and their neighboring environments.

Predicted ¹H NMR Data for 2,2-dimethyl-3,4-dihydro-2H-1-benzopyran-8-amine (Compound A)

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale
~6.5-6.8m3HAr-HAromatic protons on the benzene ring.
~4.5-5.0br s2H-NH₂Broad singlet for the primary amine protons; chemical shift can vary with solvent and concentration.
~2.7t2H-CH₂- (C4)Triplet due to coupling with the adjacent C3 methylene protons.
~1.8t2H-CH₂- (C3)Triplet due to coupling with the adjacent C4 methylene protons.
~1.3s6H-C(CH₃)₂A sharp singlet for the six equivalent protons of the two methyl groups.

Comparative ¹H NMR Analysis

CompoundKey Differentiating Features in ¹H NMR
B Absence of the singlet around 1.3 ppm (no gem-dimethyl group). The signals for the C2 protons would likely appear as a triplet around 4.1 ppm.
C Absence of the broad singlet for the -NH₂ group. The aromatic proton signals will show a different splitting pattern and chemical shifts due to the absence of the electron-donating amino group.
D Absence of the aliphatic methylene proton signals (~2.7 and ~1.8 ppm) and the gem-dimethyl singlet. Shows two singlets for the aromatic methyl groups.

¹³C NMR spectroscopy provides a count of the number of non-equivalent carbon atoms in a molecule.

Predicted ¹³C NMR Data for 2,2-dimethyl-3,4-dihydro-2H-1-benzopyran-8-amine (Compound A)

Chemical Shift (δ, ppm)AssignmentRationale
~140-150Ar-C (C8a, C4a)Quaternary aromatic carbons attached to oxygen and the amino group.
~110-130Ar-CHAromatic methine carbons.
~75-C(CH₃)₂Quaternary carbon of the gem-dimethyl group.
~32-CH₂- (C3)Aliphatic methylene carbon.
~26-C(CH₃)₂Methyl carbons.
~22-CH₂- (C4)Aliphatic methylene carbon.

Comparative ¹³C NMR Analysis

CompoundKey Differentiating Features in ¹³C NMR
B Absence of the quaternary carbon signal around 75 ppm and the methyl carbon signal around 26 ppm. A signal for the C2 methylene carbon would be expected around 65 ppm.
C The chemical shifts of the aromatic carbons will be significantly different due to the absence of the -NH₂ group's electronic effects.
D Absence of the aliphatic carbon signals. Shows signals for two aromatic methyl carbons.
Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is an excellent tool for identifying the presence of specific functional groups within a molecule.

Predicted IR Data for 2,2-dimethyl-3,4-dihydro-2H-1-benzopyran-8-amine (Compound A)

Wavenumber (cm⁻¹)VibrationFunctional Group
3400-3300N-H stretchPrimary Amine (-NH₂)
3050-3000C-H stretchAromatic C-H
2950-2850C-H stretchAliphatic C-H
1620-1580N-H bendPrimary Amine (-NH₂)
1600, 1480C=C stretchAromatic Ring
1250-1020C-N stretchAromatic Amine
1260-1200C-O stretchAryl ether

Comparative IR Analysis

CompoundKey Differentiating Features in IR
B Similar N-H and aromatic C-H stretches. The aliphatic C-H stretching region might show subtle differences.
C Absence of the characteristic N-H stretching and bending vibrations.
D Absence of the C-O stretch for the aryl ether and the aliphatic C-H stretches.

Primary aromatic amines typically show two N-H stretching bands in the 3500-3300 cm⁻¹ region due to symmetric and asymmetric stretching modes.[1][2][3] The C-N stretching vibration for aromatic amines is usually strong and observed in the 1335-1250 cm⁻¹ region.[2][3]

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry provides the molecular weight of the compound and valuable structural information from its fragmentation pattern.

Predicted Mass Spectrum for 2,2-dimethyl-3,4-dihydro-2H-1-benzopyran-8-amine (Compound A)

  • Molecular Ion (M⁺): m/z = 191. The presence of an odd number of nitrogen atoms results in an odd nominal molecular weight, a key diagnostic feature.

  • Key Fragmentation Pathways:

    • Alpha-cleavage: Loss of a methyl radical (-CH₃) from the gem-dimethyl group to form a stable cation at m/z = 176. This is often a prominent peak for compounds with a tertiary benzylic carbon.

    • Loss of the amino group: Fragmentation leading to the loss of ·NH₂ (m/z = 175).

    • Retro-Diels-Alder (RDA) reaction: Cleavage of the dihydropyran ring can lead to characteristic fragments.

Comparative Mass Spectrometry Analysis

CompoundKey Differentiating Features in MS
B Molecular ion at m/z = 163. Will not show the loss of a methyl group via alpha-cleavage from the C2 position.
C Molecular ion at m/z = 176. Will not show fragments associated with the amino group.
D Molecular ion at m/z = 121. Fragmentation will be characteristic of a substituted aniline.

The fragmentation of heterocyclic compounds can be complex, but certain patterns are diagnostic.[4][5] For aliphatic amines, alpha-cleavage is a dominant fragmentation pathway.[6]

Experimental Protocols

The following are generalized protocols for obtaining high-quality spectroscopic data.

NMR Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.

  • Instrument Setup:

    • Use a 400 MHz or higher field NMR spectrometer.

    • Tune and shim the instrument to ensure optimal resolution.

    • Acquire a ¹H NMR spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

    • Acquire a broadband proton-decoupled ¹³C NMR spectrum.

  • Data Processing:

    • Apply Fourier transformation to the raw data.

    • Phase and baseline correct the spectra.

    • Calibrate the chemical shift scale using the residual solvent peak or an internal standard (e.g., TMS).

    • Integrate the peaks in the ¹H NMR spectrum.

IR Spectroscopy
  • Sample Preparation:

    • Thin Film (for liquids): Place a drop of the neat liquid between two KBr or NaCl plates.

    • KBr Pellet (for solids): Grind 1-2 mg of the solid sample with ~100 mg of dry KBr powder and press into a transparent pellet.

    • ATR (Attenuated Total Reflectance): Place a small amount of the sample directly on the ATR crystal.

  • Data Acquisition:

    • Record a background spectrum of the empty sample compartment or the clean ATR crystal.

    • Record the sample spectrum over the range of 4000-400 cm⁻¹.

    • The final spectrum is presented as percent transmittance versus wavenumber.

Mass Spectrometry
  • Sample Introduction: Introduce a dilute solution of the sample into the mass spectrometer via an appropriate inlet system (e.g., direct infusion, GC-MS, or LC-MS).

  • Ionization: Use a suitable ionization technique, such as Electron Ionization (EI) for volatile compounds or Electrospray Ionization (ESI) for less volatile or thermally labile compounds.

  • Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by the mass analyzer (e.g., quadrupole, time-of-flight).

  • Detection: The detector records the abundance of each ion. The resulting data is plotted as a mass spectrum (relative intensity vs. m/z).

Conclusion

The spectroscopic identification of 2,2-dimethyl-3,4-dihydro-2H-1-benzopyran-8-amine is a clear-cut process when a combination of ¹H NMR, ¹³C NMR, IR, and MS is employed. The key distinguishing features are the presence of the gem-dimethyl group, the primary aromatic amine, and the dihydrobenzopyran core, all of which give rise to characteristic signals in their respective spectra. By comparing the obtained spectra with those of structurally similar compounds, a confident and unambiguous identification can be achieved. This guide provides the foundational knowledge and comparative data necessary for researchers to successfully characterize this important chemical entity.

References

  • CDN. Infrared Spectroscopy.
  • Zaikin, V. G., & Mikaya, A. I. (1978). Mass spectrometry and stereochemistry of heterocyclic compounds (review). Chemistry of Heterocyclic Compounds, 14(11), 1173-1188.
  • Zhang, Y., Chen, J., & Zhang, H. (2007). [Influence of solvents on IR spectrum of aromatic amines]. Guang pu xue yu guang pu fen xi = Guang pu, 27(11), 2215–2218.
  • Iguchi, D., Ravelli, D., Erra-Balsells, R., & Bonesi, S. M. (2020). Substituent Effects on NMR Spectroscopy of 2,2-Dimethylchroman-4-one Derivatives: Experimental and Theoretical Studies. Molecules, 25(9), 2061.
  • WikiEducator. Chapter-20: Infrared spectroscopy (Identifying Compounds or ligands). [Link]

  • University of Colorado Boulder. IR: amines.
  • Forkey, D. M., & Carpenter, W. R. (1970). Mass Spectrometry of Heterocyclic Compounds.
  • Zhang, Y., Chen, J., & Zhang, H. (2007). Influence of Solvents on IR Spectrum of Aromatic Amines. Guang Pu Xue Yu Guang Pu Fen Xi, 27(11), 2215-2218.
  • Gajewska, M., Radecka-Paryzek, W., & Pospieszna-Markiewicz, I. (2022).
  • Nedel’kina, N. N., Kletskii, M. E., & Nedel’kin, V. I. (2023). Mass Spectra of New Heterocycles: XXV.1 Electron Ionization Study of N-[5-Aminothiophen-2-yl]thioureas. Russian Journal of Organic Chemistry, 59(5), 776-784.
  • Salem, M. A. I., Ali, T. E., Marzouk, M. I., Salem, M. S., & Al-Shibani, G. A. (2014). Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines.
  • The Royal Society of Chemistry. 1H NMR (500 MHz, CDCl3) δ. [Link]

  • NP-MRD. 1H NMR Spectrum (1D, 100 MHz, H2O, predicted) (NP0190835). [Link]

  • Holmberg, G. A. (1971). The NMR Spectra of Some Chroman Derivatives. Acta Chemica Scandinavica, 25, 2255-2257.
  • Chemistry LibreTexts. Mass Spectrometry - Fragmentation Patterns. [Link]

Sources

Safety & Regulatory Compliance

Safety

Definitive Guide to the Safe Handling of 2,2-dimethyl-3,4-dihydro-2H-1-benzopyran-8-amine for Laboratory Professionals

Immediate Hazard Assessment and Core Principles 2,2-dimethyl-3,4-dihydro-2H-1-benzopyran-8-amine is an aromatic amine. Aromatic amines as a class of compounds are known for their potential toxicity, including carcinogeni...

Author: BenchChem Technical Support Team. Date: February 2026

Immediate Hazard Assessment and Core Principles

2,2-dimethyl-3,4-dihydro-2H-1-benzopyran-8-amine is an aromatic amine. Aromatic amines as a class of compounds are known for their potential toxicity, including carcinogenicity and mutagenicity, and can be readily absorbed through the skin.[4] Therefore, a cautious and well-documented approach to handling is paramount.

Key Hazards Identified from Analogue Compound (2,2-Dimethyl-2,3-dihydro-1-benzofuran-7-amine): [3]

  • Acute Oral Toxicity: Harmful if swallowed.

  • Skin Corrosion/Irritation: Causes skin irritation.

  • Serious Eye Damage/Eye Irritation: Causes serious eye irritation.

  • Specific Target Organ Toxicity (Single Exposure): May cause respiratory irritation.

Based on these potential hazards, all handling of 2,2-dimethyl-3,4-dihydro-2H-1-benzopyran-8-amine must be conducted with appropriate engineering controls and personal protective equipment.

Personal Protective Equipment (PPE): A Multi-Layered Defense

A comprehensive PPE strategy is non-negotiable when handling this compound. The following table outlines the minimum required PPE.

Protection Type Specification Rationale
Hand Protection Chemical-resistant gloves (e.g., Nitrile, Neoprene). Always inspect gloves before use and use proper removal technique.[6]Aromatic amines can be absorbed through the skin.[4] Breakthrough times for some nitrile gloves can be short; consider thicker gloves or double-gloving for extended handling.[7]
Eye and Face Protection Tightly fitting safety goggles or a full-face shield.[6][8]Protects against splashes and airborne particles that can cause serious eye irritation.[3]
Skin and Body Protection A lab coat or chemical-resistant coveralls.[2][8]Provides a barrier against accidental skin contact.
Respiratory Protection Use in a well-ventilated area. A NIOSH-approved respirator may be necessary for operations with a potential for aerosol generation or in poorly ventilated spaces.[1][2][9]To prevent inhalation of harmful vapors or dusts that may cause respiratory irritation.[3]

PPE Donning and Doffing Workflow:

PPE_Workflow cluster_donning Donning Sequence (Clean Area) cluster_doffing Doffing Sequence (At Exit of Work Area) don1 1. Lab Coat/ Coveralls don2 2. Respirator (if required) don1->don2 don3 3. Goggles/ Face Shield don2->don3 don4 4. Gloves don3->don4 doff1 1. Gloves (outer pair if double-gloved) doff2 2. Lab Coat/ Coveralls doff1->doff2 doff3 3. Goggles/ Face Shield doff2->doff3 doff4 4. Respirator doff3->doff4 Emergency_Response exposure Exposure Occurs remove Remove from Exposure Source exposure->remove decontaminate Decontaminate (as per first aid) remove->decontaminate seek_medical Seek Medical Attention decontaminate->seek_medical report Report Incident to Supervisor seek_medical->report

Caption: Immediate steps to take in case of an exposure incident.

Disposal Plan

All waste containing 2,2-dimethyl-3,4-dihydro-2H-1-benzopyran-8-amine must be treated as hazardous waste.

  • Waste Collection: Collect all waste materials (including contaminated PPE and absorbent materials) in designated, sealed, and clearly labeled hazardous waste containers. [3][10]* Disposal Regulations: Chemical waste generators must consult local, regional, and national hazardous waste regulations to ensure complete and accurate classification and disposal. [3]Do not empty into drains. [3] By adhering to these rigorous safety protocols, you can confidently and safely incorporate 2,2-dimethyl-3,4-dihydro-2H-1-benzopyran-8-amine into your research workflows, ensuring the well-being of yourself and your colleagues while advancing scientific discovery.

References

  • How to Handle Amines Safely in Industrial Environments: A Comprehensive Guide. (n.d.). DIPLOMATA COMERCIAL.
  • What are the Health and Safety Guidelines for Using Amines? (n.d.). DIPLOMATA COMERCIAL.
  • SAFETY DATA SHEET: 2,2-Dimethyl-2,3-dihydro-1-benzofuran-7-amine. (2025, December 20). Fisher Scientific.
  • Chemical Safety Guide, 5th Ed. (n.d.). National Institutes of Health.
  • Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. (2023, November 9). ACS Publications.
  • SAFETY DATA SHEET: 3,4-Dihydro-2H-pyran. (2025, December 21). Thermo Fisher Scientific.
  • CAS No. 752984-24-0 Specifications. (n.d.). Ambeed.com.
  • SDS 2002 - Aromatic Amine Cleaning Developing Solution. (2024, January 9). SKC Inc.
  • Personal Protective Equipment (PPE) Requirements for Workers Handling Ammonia. (2025, July 9). Aiche.org.
  • Safety Data Sheet. (2026, February 13). BASF.
  • Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. (2023, November 9). ACS Publications.

Sources

© Copyright 2026 BenchChem. All Rights Reserved.